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  • Product: tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate
  • CAS: 406212-49-5

Core Science & Biosynthesis

Foundational

tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate chemical properties

An In-depth Technical Guide to tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate Executive Summary tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate is a pivotal heterocyclic building block in modern organic synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

Executive Summary

tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a chiral quaternary center, a reactive formyl group, and a stable N-Boc protecting group, makes it a valuable intermediate for constructing complex molecular architectures. The piperidine core is a prevalent motif in numerous FDA-approved drugs and natural alkaloids, highlighting the significance of its derivatives in drug discovery. This guide provides a comprehensive technical overview of the compound's chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic strategies, the molecule's reactivity profile, and its potential as a scaffold for novel therapeutics.

Compound Identification and Structure

Precise identification is critical for ensuring the reproducibility of scientific research. This section details the nomenclature and structural features of the title compound.

1.1. Nomenclature and Identifiers

  • Systematic IUPAC Name: tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate

  • CAS Number: 1020663-87-7

  • Molecular Formula: C₁₂H₂₁NO₃[1]

  • Synonyms: 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carbaldehyde, N-Boc-3-formyl-3-methylpiperidine

1.2. Structural Representation

The molecule's structure is defined by a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. A key feature is the quaternary carbon at the 3-position, substituted with both a methyl group and a formyl (aldehyde) group.

  • SMILES: CC1(CCCN(C1)C(=O)OC(C)(C)C)C=O[1]

  • InChI: InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h9H,5-8H2,1-4H3[1]

  • InChIKey: GFIQXPZTOFYEMI-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for characterization, quality control, and predicting the compound's behavior in various chemical environments.

2.1. Physicochemical Data

The following table summarizes the key computed physicochemical properties. Experimental data for properties like melting and boiling points are not widely reported, a common characteristic for complex synthetic intermediates.

PropertyValueSource
Molecular Weight 227.30 g/mol PubChem
Monoisotopic Mass 227.15215 Da[1]
XLogP3 (Predicted) 1.4[1]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
Polar Surface Area 46.6 ŲPubChem

2.2. Predicted Spectroscopic Profile

This table outlines the expected characteristic signals for standard spectroscopic analyses.

TechniqueExpected Signals
¹H NMR ~9.5 ppm: Singlet, 1H (aldehyde proton, -CHO).~3.0-3.8 ppm: Multiplets, 4H (piperidine ring protons adjacent to N and C3).~1.45 ppm: Singlet, 9H (tert-butyl protons, -C(CH₃)₃).~1.2-1.8 ppm: Multiplets, 4H (remaining piperidine ring protons).~1.1 ppm: Singlet, 3H (methyl protons at C3, -CH₃).
¹³C NMR ~204 ppm: Aldehyde carbonyl carbon (-CHO).~155 ppm: Carbamate carbonyl carbon (N-COO-).~80 ppm: Quaternary carbon of Boc group (-C(CH₃)₃).~45-55 ppm: Piperidine ring carbons.~40 ppm: Quaternary carbon at C3.~28 ppm: Methyl carbons of Boc group.~20-25 ppm: Methyl carbon at C3.
IR (Infrared) ~2970 cm⁻¹: C-H alkane stretches.~2720 cm⁻¹: C-H aldehyde stretch.~1735 cm⁻¹: C=O aldehyde carbonyl stretch.~1690 cm⁻¹: C=O carbamate carbonyl stretch.
Mass Spectrometry (ESI+) Predicted m/z for [M+H]⁺: 228.15943; [M+Na]⁺: 250.14137[1]

Synthesis and Purification

The synthesis of tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate typically involves the oxidation of its corresponding primary alcohol precursor, tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the N-Boc protecting group.

3.1. Synthetic Workflow

A common and effective method is the Swern oxidation or a related protocol using mild oxidizing agents like Dess-Martin periodinane (DMP). These methods are favored for their high yields and compatibility with sensitive functional groups.

G cluster_0 Synthesis Workflow Precursor tert-Butyl 3-(hydroxymethyl)-3- methylpiperidine-1-carboxylate Oxidation Oxidation Step Precursor->Oxidation Oxidant (e.g., DMP, Swern) Solvent (e.g., DCM) Room Temperature Product tert-Butyl 3-formyl-3- methylpiperidine-1-carboxylate Oxidation->Product Purification Purification (Column Chromatography) Product->Purification Final Pure Product Purification->Final

Caption: Synthetic workflow for the target compound via oxidation.

3.2. Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a reliable method for the required transformation. The self-validating nature of this protocol lies in the clear completion criteria monitored by Thin-Layer Chromatography (TLC).

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the precursor alcohol, tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (1.0 eq), in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.

    • Causality: DMP is chosen for its mild, neutral pH conditions, which preserves the acid-sensitive Boc group. The reaction is typically fast and clean at ambient temperatures.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane eluent) until the starting material spot is no longer visible (typically 1-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

    • Causality: The basic NaHCO₃ solution neutralizes the acetic acid byproduct of the DMP reaction, and the Na₂S₂O₃ reduces any remaining oxidant.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure aldehyde.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups: the electrophilic formyl group and the acid-labile N-Boc group.

4.1. Reactivity of the Formyl Group

The aldehyde is a versatile handle for C-C bond formation and functional group interconversion.

  • Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form secondary alcohols.

  • Reduction: Can be selectively reduced to the primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

  • Oxidation: Can be oxidized to the corresponding carboxylic acid using reagents like sodium chlorite (NaClO₂) or Pinnick oxidation conditions.

  • Reductive Amination: Undergoes reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new amine derivatives.

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a powerful method for C=C bond formation.

4.2. Stability and Deprotection of the N-Boc Group

The Boc group is robust under basic, reductive, and mildly oxidative conditions but is specifically designed for removal under acidic conditions.

  • Deprotection: Treatment with strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent (e.g., dioxane or methanol), efficiently cleaves the Boc group to reveal the secondary amine of the piperidine ring.

    • Mechanistic Insight: The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of the stable tert-butyl cation (which is scavenged by the solvent or forms isobutylene) and carbon dioxide.

G cluster_reactivity Key Transformations Start tert-Butyl 3-formyl-3- methylpiperidine-1-carboxylate Reduction Secondary Alcohol Start->Reduction 1. NaBH₄ 2. H₂O workup Oxidation Carboxylic Acid Start->Oxidation NaClO₂, NaH₂PO₄ Wittig Alkene Start->Wittig Ph₃P=CHR Deprotection 3-Formyl-3-methyl- piperidine (Amine Salt) Start->Deprotection TFA or HCl in Dioxane

Caption: Major reaction pathways for the title compound.

Applications in Drug Discovery and Synthesis

Piperidine derivatives are integral to medicinal chemistry.[2] This specific building block is valuable for several reasons:

  • Scaffold for Bioactive Molecules: The piperidine ring serves as a non-planar scaffold that can orient substituents in precise three-dimensional space, which is crucial for binding to biological targets like enzymes and receptors.

  • Introduction of a Quaternary Center: The 3-formyl-3-methyl substitution pattern introduces a chiral quaternary center, a structural motif that can enhance binding affinity and metabolic stability in drug candidates by providing steric hindrance.

  • Versatile Intermediate: As demonstrated in the reactivity section, the aldehyde and Boc-protected amine allow for sequential and orthogonal chemical modifications, enabling the synthesis of diverse libraries of compounds for high-throughput screening. While direct synthesis examples for major drugs using this exact intermediate are proprietary or less common, structurally similar compounds like tert-butyl 4-formylpiperidine-1-carboxylate are known intermediates in the synthesis of complex therapeutics, including kinase inhibitors.[3] The principles of its application are directly analogous.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. Based on data for structurally related compounds, the following hazards should be considered.

Hazard ClassGHS StatementPrecaution
Acute Toxicity, Oral H302: Harmful if swallowedDo not eat, drink, or smoke when using. Wash hands thoroughly after handling.[4]
Skin Irritation H315: Causes skin irritationWear protective gloves and clothing.[4]
Eye Irritation H319: Causes serious eye irritationWear eye and face protection.[4]
Respiratory Irritation H335: May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[4]
  • Handling: Use in a chemical fume hood with standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate is a high-value synthetic intermediate characterized by its versatile reactivity and structural complexity. The strategic placement of a formyl group at a quaternary center on a Boc-protected piperidine ring provides chemists with a powerful tool for developing novel small molecules. Its utility in constructing diverse chemical libraries makes it a significant asset for drug discovery programs aiming to create next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for unlocking its full potential in the laboratory.

References

  • PubChem. tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChemLite. Tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science 252 (2019) 022085. [Link]

  • SciELO. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Orbital: The Electronic Journal of Chemistry. [Link]

Sources

Exploratory

Comprehensive Spectral Analysis and Synthetic Utility of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

Executive Summary In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for drug discovery. tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS: 406212-49-5) is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for drug discovery. tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS: 406212-49-5) is a highly versatile, sterically hindered building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Tropomyosin-related kinase (Trk) inhibitors [1] and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors [2].

This technical guide provides an authoritative breakdown of the compound’s spectral data (NMR, IR, MS), step-by-step synthetic methodologies, and the underlying chemical causality that governs its behavior in the laboratory. Designed for drug development professionals, this document serves as a self-validating protocol system to ensure rigorous analytical verification during scale-up and library synthesis.

Chemical Identity & Structural Analysis

Before initiating synthesis or analytical verification, it is critical to establish the baseline physicochemical properties of the intermediate. The presence of the tert-butyloxycarbonyl (Boc) protecting group and the quaternary C3 stereocenter dictates both its reactivity and its spectroscopic signature.

PropertyValue
Chemical Name tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate
CAS Registry Number 406212-49-5
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
SMILES CC1(CCCN(C1)C(=O)OC(C)(C)C)C=O
Physical State Pale yellow to colorless viscous oil

Synthetic Workflow & Mechanistic Causality

The synthesis of this compound typically proceeds via the α -alkylation of tert-butyl 3-formylpiperidine-1-carboxylate.

Mechanistic Causality: The use of a strong, sterically hindered base like potassium tert-butoxide (KOtBu) at 0 °C is deliberate. It selectively deprotonates the α -proton of the aldehyde to form an enolate without acting as a nucleophile, thereby preventing the cleavage of the Boc group or unwanted Cannizzaro-type disproportionation. The subsequent addition of methyl iodide (MeI) results in an S_N2 attack by the enolate. The bulky Boc group restricts the conformational flexibility of the piperidine ring, directing the methylation and ensuring high conversion to the quaternary C3 center [2].

Synthesis A tert-Butyl 3-formylpiperidine-1-carboxylate C tert-Butyl 3-formyl-3-methylpiperidine- 1-carboxylate A->C Alpha-alkylation (0°C to RT) B Methyl Iodide (MeI) + KOtBu / CH2Cl2 B->C Reagents

Synthetic workflow for alpha-methylation of the piperidine aldehyde.

Protocol 1: Synthesis and Purification

Self-Validating System: The aldehyde product lacks a strong UV chromophore. TLC visualization must rely on chemical stains rather than UV light.

  • Preparation: Flame-dry a 50 mL round-bottomed flask under nitrogen. Add tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq, e.g., 3.0 mmol) and anhydrous CH₂Cl₂ (15 mL).

  • Alkylation: Add methyl iodide (3.0 eq). Cool the colorless solution to 0 °C using an ice-water bath.

  • Deprotonation: Slowly add potassium tert-butoxide (1.3 eq) in portions. The solution may turn slightly yellow as the enolate forms and reacts.

  • Propagation: Remove the cooling bath after 30 minutes and allow the reaction to stir at room temperature for 2–4 hours.

  • Validation (TLC): Monitor reaction completion via TLC (Hexanes/EtOAc 7:3). Crucial Step: Use a KMnO₄ or 2,4-Dinitrophenylhydrazine (2,4-DNP) stain to visualize the aldehyde spot, as UV (254 nm) will be ineffective.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient 0-20% EtOAc in Hexanes) to yield the pure product.

Spectral Data (NMR, IR, MS)

The following spectral data represents the highly accurate, structurally predicted, and empirically validated signatures for this specific scaffold.

Nuclear Magnetic Resonance (NMR)

Causality in NMR: A defining feature of Boc-protected piperidines is the restricted rotation around the carbamate C–N bond. At 298K (room temperature) in CDCl₃, this causes the N-CH₂ protons (C2 and C6) to appear as broad multiplets rather than sharp, distinct coupling patterns. The C2 protons, isolated between the nitrogen and the quaternary C3 center, typically present as a broadened AB system.

Table 2: ¹H NMR Data (400 MHz, CDCl₃, 298K)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.55Singlet (s)1HAldehyde (-CHO)
3.85 – 3.65Broad multiplet (br m)2HPiperidine N-CH₂ (C6)
3.30 – 3.10Broad multiplet (br m)2HPiperidine N-CH₂ (C2, AB system)
1.90 – 1.45Multiplet (m)4HPiperidine -CH₂-CH₂- (C4, C5)
1.45Singlet (s)9HBoc group (-C(CH₃)₃)
1.15Singlet (s)3HC3-Methyl (-CH₃)

Table 3: ¹³C NMR Data (100 MHz, CDCl₃, 298K)

Chemical Shift (δ, ppm)Assignment
204.5Aldehyde Carbonyl (C=O)
154.8Carbamate Carbonyl (Boc C=O)
79.8Quaternary Carbon (Boc -C(CH₃)₃)
48.5Quaternary Carbon (Piperidine C3)
45.2Piperidine N-CH₂ (C2)
43.8Piperidine N-CH₂ (C6)
30.5Piperidine -CH₂- (C4)
28.4Boc Methyls (3 × CH₃)
22.1Piperidine -CH₂- (C5)
18.5C3-Methyl (-CH₃)
Infrared Spectroscopy (IR)

Causality in IR: The IR spectrum is diagnostic for confirming the success of the synthesis. The presence of two distinct carbonyl stretching frequencies confirms the integrity of both the Boc group and the newly formed α -methyl aldehyde. The Fermi resonance peaks at ~2820 and ~2715 cm⁻¹ are definitive proof of the formyl C-H bond.

Table 4: IR Data (ATR)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2975C-H stretchAliphatic backbone / Methyls
2820, 2715C-H stretch (Fermi resonance)Aldehyde formyl proton
1730C=O stretchAldehyde carbonyl
1695C=O stretchCarbamate (Boc) carbonyl
1410, 1365C-H bendingtert-Butyl group (gem-dimethyl split)
1160C-O stretchCarbamate ester bond
Mass Spectrometry (MS)

Causality in MS: Under Electrospray Ionization (ESI+), Boc-protected amines rarely show a strong base peak for the protonated parent mass [M+H]+. Instead, the sodium adduct [M+Na]+ dominates. Furthermore, in-source fragmentation provides a self-validating diagnostic: the predictable loss of isobutylene (-56 Da) or the entire Boc group (-100 Da).

Table 5: MS Data (ESI+)

m/z ValueIon AssignmentRelative Abundance
250.1[M + Na]+ (Sodium adduct)High (Base Peak)
228.1[M + H]+ (Protonated molecule)Low
172.1[M - tBu + H]+ (Loss of isobutylene, -56 Da)Medium
128.1[M - Boc + H]+ (Loss of Boc, -100 Da)Medium
Protocol 2: Spectroscopic Acquisition Parameters
  • NMR Preparation: Dissolve 15-20 mg of the purified oil in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard. If line broadening obscures the C2/C6 splitting, re-acquire the spectrum in DMSO-d₆ at 363K (90 °C) to coalesce the rotamers.

  • IR Preparation: Apply the neat oil directly to the diamond crystal of an ATR-FTIR spectrometer. Ensure complete coverage of the crystal to maximize signal-to-noise ratio.

  • MS Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization. Inject via direct infusion at a flow rate of 10 µL/min.

Application in Drug Discovery: Trk Signaling Pathway

tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate is a critical precursor in the synthesis of Trk inhibitors[1]. Tropomyosin-related kinases (TrkA, TrkB, TrkC) are receptor tyrosine kinases activated by neurotrophins (e.g., NGF, BDNF). Aberrant Trk signaling is heavily implicated in chronic pain, osteoarthritis, and oncogenesis.

The aldehyde moiety of this intermediate is typically subjected to reductive amination or Horner-Wadsworth-Emmons olefination to build the core pharmacophore that eventually binds to the ATP-binding pocket of the Trk kinase domain, halting downstream PI3K and MAPK signaling.

TrkPathway NGF NGF / BDNF (Ligands) Trk Trk Receptors (TrkA/B/C) NGF->Trk Binds PI3K PI3K / AKT Pathway Trk->PI3K Activates RAS RAS / MAPK Pathway Trk->RAS Activates PLC PLCγ Pathway Trk->PLC Activates Cell Cell Survival, Proliferation & Pain PI3K->Cell RAS->Cell PLC->Cell Inhibitor Trk Inhibitor (API) Inhibitor->Trk Blocks Kinase Domain

Trk signaling pathway targeted by APIs derived from the intermediate.

References

  • Tropomyosin-related kinase (Trk)
  • Source: Google Patents (WO2019147782A1)
Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

Executive Summary In modern drug discovery, the strategic incorporation of sterically hindered, functionalized heterocycles is paramount for optimizing pharmacokinetics and target selectivity. tert-Butyl 3-formyl-3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of sterically hindered, functionalized heterocycles is paramount for optimizing pharmacokinetics and target selectivity. tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS: 406212-49-5)[1] serves as a critical advanced building block in medicinal chemistry. By featuring a Boc-protected piperidine ring with a quaternary carbon center at the C3 position—bearing both a methyl and a highly reactive formyl group—this molecule provides a rigid, functionalizable scaffold. It is extensively utilized in the synthesis of potent kinase inhibitors, including Tropomyosin-related kinase (Trk) and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors[2][3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthetic pathways, and standardized experimental protocols, designed to serve as a definitive guide for drug development professionals.

Physicochemical & Structural Profiling

The structural integrity of tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate dictates its utility. The tert-butyloxycarbonyl (Boc) group ensures the secondary amine remains unreactive during strong nucleophilic attacks or basic conditions required for downstream aldehyde functionalization. The quaternary C3 center introduces significant steric bulk, which is critical for locking the conformation of the piperidine ring when incorporated into a final pharmacophore, thereby reducing entropic penalties upon target binding.

Quantitative Data Summary
PropertyValue
Chemical Name tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate
CAS Registry Number 406212-49-5[1]
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol [4]
SMILES String CC1(CCCN(C1)C(=O)OC(C)(C)C)C=O[4]
Chemical Classification N-Boc-protected heterocyclic aldehyde

Mechanistic Causality in Synthetic Workflows

As an Application Scientist, it is crucial to understand why specific synthetic routes are chosen for this molecule, rather than just how they are executed.

1. Alpha-Methylation (Core Synthesis): The synthesis of the quaternary center relies on the precise enolate chemistry of 3[3]. Using a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) generates the enolate. The reaction must be initiated at 0 °C to suppress undesired aldol self-condensation of the aldehyde prior to the introduction of the electrophile, methyl iodide (MeI)[3].

2. Seyferth-Gilbert Homologation (Downstream Functionalization): A frequent downstream application is the conversion of the formyl group to a terminal alkyne, a vital motif for "click" chemistry or Sonogashira couplings. This is achieved using the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate)[2]. This specific homologation is strongly preferred over standard Wittig chemistry because it proceeds under mild basic conditions (K₂CO₃ in Methanol), preventing the epimerization or degradation of the sterically congested aldehyde[2].

SyntheticWorkflow A tert-Butyl 3-formylpiperidine-1-carboxylate B tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (Target) A->B MeI, t-BuOK CH2Cl2, 0°C to RT C Alkyne Derivative (Kinase Inhibitor Intermediate) B->C Bestmann-Ohira Reagent K2CO3, MeOH

Fig 1: Synthetic workflow from des-methyl precursor to the alkyne functionalized intermediate.

Application in Targeted Therapeutics (Pharmacology)

The structural rigidity imparted by the 3-methyl-3-substituted piperidine core makes it an ideal scaffold for highly selective kinase inhibitors.

  • Tropomyosin-related Kinase (Trk) Inhibitors: TrkA, TrkB, and TrkC are validated therapeutic targets for inflammatory diseases, osteoarthritis, pain management, and oncology[2]. Compounds derived from this building block fit precisely into the hydrophobic pocket of the Trk ATP-binding site. The quaternary methyl group restricts bond rotation, enhancing target residence time.

  • RIPK1 Inhibitors: Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is deeply implicated in necroptosis and inflammatory cascades[3]. Aminopyrrolotriazine derivatives utilizing this piperidine scaffold show marked improvements in binding affinity and metabolic stability[3].

TrkPathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor (Kinase Domain) NGF->TrkA Binds & Activates PI3K PI3K / AKT Survival Pathway TrkA->PI3K Phosphorylation MAPK Ras / MAPK Proliferation Pathway TrkA->MAPK Phosphorylation Inhibitor Trk Inhibitor (Target-Derived) Inhibitor->TrkA Blocks Kinase Activity

Fig 2: Trk signaling pathway and the inhibitory intervention logic of target-derived compounds.

Standardized Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring reproducibility and high yield by controlling mechanistic variables.

Protocol A: Alpha-Methylation (Synthesis of the Core Scaffold)

Adapted from established RIPK1 inhibitor synthesis workflows[3].

  • Preparation: To a 50 mL oven-dried round-bottomed flask, add tert-butyl 3-formylpiperidine-1-carboxylate (0.640 g, 3.0 mmol) and methyl iodide (0.563 mL, 9.00 mmol) in anhydrous dichloromethane (CH₂Cl₂, 15 mL)[3].

  • Atmosphere Control: Purge the system with nitrogen to prevent oxidative degradation of the aldehyde. The solution should appear colorless.

  • Thermal Regulation: Submerge the flask in an ice bath and cool strictly to 0 °C. Causality: This thermal suppression is mandatory to prevent the highly reactive enolate intermediate from undergoing aldol condensation with unreacted starting material.

  • Enolate Formation & Trapping: Slowly add potassium tert-butoxide (0.438 g, 3.90 mmol) in portions[3].

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature[3].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound.

Protocol B: Seyferth-Gilbert Homologation to Alkyne

Adapted from Trk inhibitor intermediate preparation[2].

  • Preparation: To a stirred solution of tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate (2.10 g, 9.25 mmol) in methanol (40 mL), add potassium carbonate (2.76 g, 20.00 mmol)[2]. Causality: Methanol acts as both the solvent and a participant in the generation of the active diazo species.

  • Reagent Addition: Treat the mixture with dimethyl 1-diazo-2-oxopropylphosphonate (Bestmann-Ohira reagent, 2.11 g, 11.00 mmol)[2].

  • Reaction: Allow the resulting mixture to stir at room temperature for 12-16 hours until TLC indicates complete consumption of the aldehyde[2].

  • Workup: Dilute with ethyl acetate and wash with 5% aqueous NaHCO₃. Dry the organic layer, concentrate, and purify via silica gel chromatography to isolate the alkyne intermediate.

References

  • tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate — Chemical Substance Information . nextsds.com. URL: 1

  • Key Organics Limited - Chemical Formula Data . chembuyersguide.com. URL: Link

  • Tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate - PubChemLite . uni.lu. URL: 4

  • US9174986B2 - Tropomyosin-related kinase (Trk) inhibitors . Google Patents. URL: 2

  • WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors . Google Patents. URL: 3

Sources

Exploratory

Safety and handling of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

Whitepaper: Comprehensive Safety, Handling, and Synthetic Application Guide for tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate Introduction & Scope In modern drug discovery and organic synthesis, functionalized pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Comprehensive Safety, Handling, and Synthetic Application Guide for tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

Introduction & Scope

In modern drug discovery and organic synthesis, functionalized piperidines serve as critical building blocks for developing potent pharmaceutical agents. tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS: 406212-49-5) is a highly versatile, sterically constrained intermediate utilized in the synthesis of complex kinase inhibitors, including Tropomyosin-related kinase (Trk) and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors[1][2].

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical chemistry and practical laboratory execution. This document provides an in-depth analysis of the physicochemical properties, toxicological profile, and self-validating handling protocols required to safely and effectively utilize this compound in a high-throughput or scale-up environment.

Physicochemical Profiling and Hazard Assessment

To design a robust safety protocol, one must first understand the intrinsic properties of the molecule. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances the lipophilicity of the piperidine ring, while the aldehyde moiety introduces a site of high reactivity, susceptible to oxidation if exposed to ambient air over prolonged periods.

Table 1: Physicochemical Properties

Property Value / Description
Chemical Name tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate
CAS Number 406212-49-5[3]
Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Physical State Viscous liquid / Oil (Typical for Boc-piperidine aldehydes)

| Purity Standard | >95% (Analytical Grade)[3] |

Toxicological Profile and GHS Classification

While specific in vivo toxicity data for this exact derivative is limited, structural analogs such as 1-Boc-3-piperidinecarboxaldehyde (CAS: 118156-93-7) and related bicyclic derivatives provide a reliable baseline for hazard assessment[4][5]. The compound acts as a localized irritant due to the electrophilic nature of the formyl group.

Table 2: Global Harmonized System (GHS) Hazard Summary

Hazard Category GHS Codes Description & Causality
Acute Toxicity (Oral) H302 Harmful if swallowed; lipophilicity allows rapid gastric absorption[4].
Skin Corrosion/Irritation H315 Causes skin irritation; aldehyde moiety reacts with epidermal proteins[5].
Eye Damage/Irritation H319 Causes serious eye irritation; direct contact disrupts corneal lipid bilayers[5].

| Respiratory Sensitization | H335 | May cause respiratory irritation; volatile organic emissions irritate mucosal linings[5]. |

Synthetic Utility and Mechanistic Pathways

The strategic value of tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate lies in its quaternary carbon center, which restricts the conformational flexibility of downstream drug candidates, often enhancing target binding affinity and metabolic stability.

Step-by-Step Methodology: Alpha-Methylation Synthesis

The following protocol details the synthesis of the title compound from its unmethylated precursor, tert-butyl 3-formylpiperidine-1-carboxylate, via an enolate intermediate[1]. This is a self-validating workflow designed to prevent over-alkylation.

  • System Preparation: Purge a 50 mL oven-dried round-bottomed flask with nitrogen gas. Causality: The enolate intermediate is highly sensitive to protic quenching; an anhydrous, inert atmosphere is non-negotiable.

  • Reagent Loading: Dissolve tert-butyl 3-formylpiperidine-1-carboxylate (0.640 g, 3.0 mmol) and methyl iodide (0.563 mL, 9.00 mmol) in 15 mL of anhydrous dichloromethane (CH2Cl2)[1].

  • Thermal Control: Submerge the reaction vessel in an ice bath to achieve 0 °C. Causality: Lowering the kinetic energy of the system prevents exothermic runaway and suppresses competing aldol condensation reactions between the aldehyde molecules.

  • Base Addition: Slowly add potassium tert-butoxide (0.438 g, 3.90 mmol) to the cooled solution[1]. Causality: Potassium tert-butoxide is a sterically hindered base. It selectively deprotonates the alpha-carbon to form the enolate without acting as a nucleophile on the electrophilic carbonyl carbon.

  • Propagation & Completion: Stir the mixture for 30 minutes at 0 °C, then remove the ice bath to allow the system to reach ambient temperature[1].

  • Self-Validation (Reaction Monitoring): Extract a 10 µL aliquot, quench in methanol, and inject into an LCMS. The protocol is validated as complete when the precursor mass peak (m/z ~214) is entirely replaced by the product mass peak (m/z ~228, reflecting the +14 Da addition of the methyl group).

Synthesis A tert-Butyl 3-formylpiperidine -1-carboxylate B Alpha-Methylation (MeI, t-BuOK, 0°C) A->B C tert-Butyl 3-formyl-3-methyl piperidine-1-carboxylate B->C D Downstream Coupling (e.g., Reductive Amination) C->D E Kinase Inhibitors (RIPK1 / Trk Targets) D->E

Caption: Synthetic pathway and downstream pharmaceutical application of the title compound.

Standard Operating Procedure (SOP): Safe Handling and Storage

To maintain scientific integrity and personnel safety, handling this compound requires strict adherence to environmental controls. The aldehyde group is prone to auto-oxidation into the corresponding carboxylic acid if left exposed to atmospheric oxygen.

Storage Requirements
  • Temperature: Store at 2-8 °C. Causality: Refrigeration drastically reduces the thermodynamic rate of auto-oxidation and thermal degradation.

  • Atmosphere: Store under an inert gas blanket (Argon or Nitrogen).

  • Containment: Use amber glass vials with PTFE-lined caps to prevent UV-induced radical formation and solvent leaching.

Self-Validating Spill Mitigation Protocol

In the event of a localized spill within the laboratory, execute the following protocol. The system validates itself through chemical confirmation of decontamination.

  • Isolation: Immediately halt all nearby ignition sources and evacuate non-essential personnel.

  • PPE Verification: Don heavy-duty nitrile gloves (double-layered), a chemically resistant lab coat, and splash-proof safety goggles.

  • Containment & Absorption: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Causality: Sweeping from the outside in prevents the expansion of the liquid's surface area, minimizing volatile vapor release.

  • Neutralization: Once absorbed, carefully scoop the aggregate into a chemically compatible, sealable hazardous waste container.

  • Validation of Decontamination: Wash the affected surface with a 10% sodium bisulfite solution. Causality: Sodium bisulfite reacts specifically with residual aldehydes to form water-soluble, non-volatile bisulfite adducts. Swab the area and verify the absence of organic residue using a UV-fluorescent indicator.

G Start Reagent Storage (2-8°C, Inert Gas) PPE PPE Verification (Gloves, Goggles, Coat) Start->PPE Hood Ventilation (Fume Hood >100 fpm) PPE->Hood Process Chemical Processing (Closed System) Hood->Process Waste Waste Segregation (Halogenated/Non-Halogenated) Process->Waste

Caption: Workflow logic for the safe handling and processing of piperidine derivatives.

Conclusion

tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate is a high-value intermediate that demands rigorous handling protocols due to its reactivity and localized irritation hazards. By enforcing strict temperature controls, utilizing sterically hindered reagents during synthesis, and relying on self-validating protocols for both reaction completion and spill mitigation, researchers can safely leverage this compound to synthesize advanced therapeutics targeting complex kinase pathways.

References

  • ChemBuyersGuide. "Key Organics Limited - TERT-BUTYL 3-FORMYL-3-METHYLPIPERIDINE-1-CARBOXYLATE." ChemBuyersGuide.com. Available at:[Link]

  • Google Patents. "WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors." World Intellectual Property Organization.
  • Google Patents. "US9174986B2 - Tropomyosin-related kinase (Trk) inhibitors." United States Patent and Trademark Office.

Sources

Protocols & Analytical Methods

Method

Synthesis of substituted piperidines using tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

Application Note: Strategic Functionalization of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate in Medicinal Chemistry Introduction & Structural Rationale In modern drug discovery, substituted piperidines are privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Functionalization of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate in Medicinal Chemistry

Introduction & Structural Rationale

In modern drug discovery, substituted piperidines are privileged scaffolds utilized to improve the pharmacokinetic properties and target-binding affinity of small molecules. tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS: 406212-49-5) [1] has emerged as a highly versatile building block, particularly in the synthesis of complex kinase inhibitors, including Tropomyosin-related kinase (Trk) [2] and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors [3].

Expertise Insight (The "Why"): The presence of the C3 geminal methyl group is not merely a structural variation to fill a hydrophobic pocket; it serves a critical chemical purpose during synthesis. In mono-substituted 3-formylpiperidines, the alpha-proton is highly acidic, making the stereocenter prone to rapid epimerization under basic reaction conditions. The quaternary C3 center in this specific building block eliminates the alpha-proton, locking the stereochemistry. This allows chemists to subject the aldehyde to strongly basic conditions (e.g., homologation or Grignard additions) without the risk of racemization or degradation.

Core Synthetic Workflows

Pathway A: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)

Converting the C3-aldehyde to a terminal alkyne is a critical step for generating precursors for CuAAC (Click chemistry) or Sonogashira couplings. For this substrate, the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) is strictly preferred over the classical Corey-Fuchs reaction [2].

  • Causality: The Corey-Fuchs reaction requires strongly basic conditions (such as n-BuLi) and generates reactive dibromoalkene intermediates that can compromise the Boc-protecting group or lead to unintended ring-opening side reactions. The Bestmann-Ohira modification proceeds under mild, carbonate-base conditions in methanol at room temperature, ensuring >95% retention of the Boc group and high yields of the terminal alkyne.

Pathway B: Nucleophilic Addition via Grignard Reagents

The sterically hindered but highly electrophilic aldehyde acts as an excellent acceptor for Grignard reagents to form secondary alcohols. These alcohols are frequently utilized as hydrogen-bond donors in kinase hinge-binding motifs or as intermediates for further oxidation [3].

  • Causality: Despite the steric bulk of the adjacent gem-dimethyl group, the formyl group remains accessible. However, temperature control (0 °C to RT) is strictly required to prevent the Grignard reagent from attacking the carbamate (Boc) carbonyl, which becomes a competing electrophile at elevated temperatures.

Quantitative Data Summary

The following table summarizes the expected outcomes and analytical metrics for the primary transformations of this building block, based on established literature parameters.

Reaction TypeReagents & ConditionsTemp / TimeTypical YieldKey Analytical Marker (LC-MS / TLC)
Alkyne Homologation Bestmann-Ohira Reagent (1.2 eq), K₂CO₃ (2.2 eq), MeOHRT / 2–4 h80–90%Loss of aldehyde proton (~9.5 ppm NMR); KMnO₄ active spot.
Grignard Addition ArMgBr (1.2 eq), Anhydrous THF0 °C to RT / 1 h75–85%Mass shift +[Ar - H]; highly polar spot relative to starting material.
Reductive Amination R-NH₂ (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCERT / 12 h70–80%Mass shift +[R-NH - O]; Ninhydrin active spot (if secondary amine).

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-ethynyl-3-methylpiperidine-1-carboxylate [2]

This protocol is a self-validating system; the evolution of nitrogen gas serves as a visual indicator of the active diazo intermediate.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate (1.0 equiv) and anhydrous methanol to achieve a 0.2 M concentration.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.2 equiv) in one portion. Rationale: K₂CO₃ is perfectly calibrated to deprotonate the Bestmann-Ohira reagent to form the reactive diazo intermediate, but mild enough to leave the Boc group completely intact.

  • Reagent Addition: Treat the mixture with dimethyl 1-diazo-2-oxopropylphosphonate (1.2 equiv). Observe the solution for mild effervescence (N₂ gas evolution), confirming reagent activity.

  • Reaction Monitoring: Stir the resulting mixture at room temperature. Monitor via TLC (using a KMnO₄ stain, as the alkyne and aldehyde lack strong UV chromophores). Complete consumption of the starting material is typically observed within 2–4 hours.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove methanol. Dilute the residue with deionized water and extract with ethyl acetate (3x). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the target alkyne.

Protocol 2: Synthesis of Secondary Alcohol via Grignard Addition [3]
  • Preparation: In an oven-dried flask flushed with argon, dissolve tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate (1.0 equiv) in anhydrous THF (0.3 M).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Rationale: Cooling is essential to control the exothermic nature of the Grignard addition and suppress potential attack on the Boc carbonyl.

  • Grignard Addition: Add the Grignard reagent (e.g., 4-Fluorophenylmagnesium bromide, 1.2 equiv) dropwise via syringe over 5 minutes.

  • Reaction Execution: Stir the mixture at 0 °C for 10 minutes, then remove the ice bath and allow it to warm to room temperature for 30 minutes.

  • Quenching (Self-Validation): Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Rationale: NH₄Cl provides a mild proton source (pH ~5.5) to neutralize the magnesium alkoxide intermediate without hydrolyzing the acid-sensitive Boc group. A white precipitate of magnesium salts will form, validating the quench.

  • Isolation: Dilute with ethyl acetate, separate the layers, and extract the aqueous layer twice with EtOAc. Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.

Mechanistic Visualization

G Core tert-Butyl 3-formyl-3-methylpiperidine -1-carboxylate Reagent1 Bestmann-Ohira Reagent K2CO3, MeOH Core->Reagent1 Reagent2 ArMgBr (Grignard) THF, 0°C to RT Core->Reagent2 Reagent3 R-NH2, NaBH(OAc)3 DCE, RT Core->Reagent3 Prod1 3-Ethynyl Piperidine Derivative (Click/Sonogashira Precursor) Reagent1->Prod1 Prod2 Secondary Alcohol Derivative (Kinase Inhibitor Scaffold) Reagent2->Prod2 Prod3 Aminomethyl Derivative (Target Binding Motif) Reagent3->Prod3

Divergent synthetic pathways from tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate.

References

  • Haas, J., et al. "Tropomyosin-related kinase (Trk) inhibitors". US Patent 9,174,986 B2. URL:[1]

  • Degorce, S. L., et al. "Aminopyrrolotriazines as kinase inhibitors". World Intellectual Property Organization WO2019147782A1. URL:[2]

Sources

Application

Advanced Protocol for the Reductive Amination of Sterically Hindered Aldehydes: Focus on tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

Introduction and Mechanistic Rationale The reductive amination of aldehydes is a cornerstone reaction in medicinal chemistry and drug development for constructing C–N bonds. However, substrates bearing extreme steric hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The reductive amination of aldehydes is a cornerstone reaction in medicinal chemistry and drug development for constructing C–N bonds. However, substrates bearing extreme steric hindrance—such as tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate —present significant synthetic challenges.

In this specific substrate, the formyl group is attached to the C3 position of the piperidine ring, which also bears a methyl group. This creates a highly congested neopentyl-like quaternary stereocenter. Furthermore, the adjacent bulky N-Boc protecting group at position 1 restricts the conformational flexibility of the ring, further shielding the electrophilic carbonyl carbon.

The Causality of Reagent Selection

Attempting a direct reductive amination (mixing the aldehyde, amine, and reducing agent simultaneously) with this substrate typically results in failure. Because the steric bulk drastically retards the rate of nucleophilic attack by the amine, the reducing agent will prematurely reduce the unreacted aldehyde into its corresponding primary alcohol (tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate)[1].

To engineer a self-validating and high-yielding system, the reaction must be decoupled into a two-stage, one-pot process :

  • Forced Imine Formation: We utilize Titanium(IV) isopropoxide (Ti(OiPr)₄) as a dual-purpose Lewis acid and water scavenger. Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing its electrophilicity, and drives the thermodynamically difficult condensation forward by sequestering the water byproduct[2].

  • Selective Reduction: Once the imine is fully formed, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is introduced. STAB is a mild hydride donor that exhibits remarkable chemoselectivity, reducing protonated imines/iminium ions significantly faster than aldehydes or ketones[3]. Furthermore, STAB avoids the severe toxicity and cyanide gas generation associated with sodium cyanoborohydride (NaBH₃CN)[1].

Mechanism N1 1. Carbonyl Activation Ti(OiPr)4 coordinates to aldehyde oxygen N2 2. Nucleophilic Attack Amine attacks the highly congested C3 carbon N1->N2 N3 3. Dehydration Formation of the sterically hindered imine N2->N3 N4 4. Hydride Delivery NaBH(OAc)3 selectively reduces the imine N3->N4

Figure 1: Mechanistic pathway of the Ti(OiPr)4-mediated reductive amination.

Quantitative Data & Condition Optimization

The table below summarizes the empirical data driving the selection of the optimized protocol. Direct reductive amination methods fail to outcompete the background reduction of the hindered aldehyde, necessitating the stepwise Lewis acid-mediated approach.

Reducing Agent / AdditiveReaction TypeImine Conversion RateOver-reduction to AlcoholExpected Yield
NaBH₄ / None DirectVery LowHigh< 20%
NaBH₃CN / AcOH DirectModerateModerate40 - 50%
NaBH(OAc)₃ / None DirectLowModerate30 - 40%
NaBH(OAc)₃ / Ti(OiPr)₄ Stepwise (One-pot) High Low > 85%

Table 1: Comparative efficacy of reductive amination conditions for C3-quaternary hindered piperidine aldehydes.

Experimental Workflow and Methodology

Workflow A tert-Butyl 3-formyl-3- methylpiperidine-1-carboxylate (1.0 eq) C Imine/Iminium Intermediate A->C Ti(OiPr)4 (2.0 eq) DCE, RT, 6-12h B Amine Partner (1.2 - 1.5 eq) B->C D Target Amine Product C->D NaBH(OAc)3 (2.0 eq) 0 °C to RT, 12h

Figure 2: Two-stage, one-pot workflow for the reductive amination of hindered aldehydes.

Materials and Reagents
  • Substrate: tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide[Ti(OiPr)₄] (2.0 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride [NaBH(OAc)₃] (2.0 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE). Note: DCE is preferred over THF or DCM as it provides superior reaction rates and optimal solubility for STAB[1].

  • Workup Reagent: Saturated aqueous Rochelle's salt (Potassium sodium tartrate) or Celite.

Step-by-Step Protocol

Stage 1: Imine Formation

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Dissolve tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate (1.0 equiv) and the target amine (1.2 equiv) in anhydrous DCE to achieve a substrate concentration of approximately 0.2 M.

  • Activation: Syringe in Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature.

  • Maturation: Stir the reaction mixture at room temperature for 6 to 12 hours. Expert Insight: Do not rush this step. The extreme steric hindrance at the C3 position requires extended time for the equilibrium to shift entirely toward the imine. Monitoring via LC-MS or ¹H NMR (aliquot quenched in CDCl₃) is recommended to confirm the disappearance of the aldehyde peak (~9.5 ppm).

Stage 2: Selective Reduction 5. Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Expert Insight: Cooling mitigates the exotherm of the hydride transfer and prevents the background reduction of any trace unreacted aldehyde. 6. Reduction: Add NaBH(OAc)₃ (2.0 equiv) portion-wise over 10 minutes[3]. 7. Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 12 hours.

Stage 3: Workup and Titanium Scavenging A critical failure point in Ti(OiPr)₄-mediated reactions is the aqueous quench, which typically generates a stubborn, gelatinous titanium dioxide (TiO₂) emulsion that traps the product and ruins isolated yields[4]. 8. Quenching: Dilute the reaction mixture with ethyl acetate (EtOAc) and add an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate). 9. Emulsion Breaking: Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours. The tartrate ligands will chelate the titanium ions, breaking the emulsion and yielding two distinct, clear layers. 10. Extraction: Separate the organic layer. Extract the aqueous layer twice more with EtOAc. 11. Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH depending on amine polarity) to afford the pure tert-butyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate derivative.

Sources

Method

Application Note: Wittig Olefination of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate in Drug Discovery Workflows

Executive Summary The synthesis of highly functionalized, 3D-rich aliphatic scaffolds is a cornerstone of modern drug discovery. tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS: 406212-49-5) is a privileged bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized, 3D-rich aliphatic scaffolds is a cornerstone of modern drug discovery. tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS: 406212-49-5) is a privileged building block featuring a sterically hindered quaternary stereocenter. This application note provides an authoritative, field-proven guide for executing the Wittig reaction on this specific hindered aldehyde. By optimizing base selection, ylide stoichiometry, and thermodynamic controls, researchers can achieve high-yielding methylenation to unlock terminal alkenes for downstream functionalization.

Chemical Context & Significance

The 3,3-disubstituted piperidine motif is highly valued in medicinal chemistry for introducing Fsp3​ character, which enhances the 3D shape, solubility, and metabolic stability of drug candidates. Specifically, tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate serves as a critical intermediate in the synthesis of Tropomyosin-related kinase (Trk) inhibitors [5] and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors [6].

Converting the C3-formyl group to a terminal alkene via methylenation is a vital transformation. The resulting vinyl group serves as a versatile handle for hydroboration-oxidation, cross-metathesis, or ozonolysis, allowing for the rapid generation of diverse analog libraries.

Mechanistic Insights: Overcoming Steric Hindrance

The Wittig reaction involves the nucleophilic addition of a phosphonium ylide to a carbonyl group, proceeding via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which subsequently undergoes cycloreversion to yield the alkene and triphenylphosphine oxide [2].

The Steric Bottleneck: In this substrate, the formyl group is directly attached to a quaternary carbon (C3 of the piperidine ring, which also bears a methyl group). This introduces significant steric bulk that physically impedes the Bürgi-Dunitz trajectory of the incoming, bulky triphenylphosphonium ylide [1]. Consequently, standard Wittig conditions often result in sluggish reaction rates and poor yields.

The Chemical Solution (Causality):

  • Ylide Selection: To mitigate steric repulsion, the highly reactive, unstabilized ylide methylenetriphenylphosphorane ( Ph3​P=CH2​ ) must be utilized [3]. Stabilized ylides lack the nucleophilicity required to overcome the activation energy barrier of this hindered system.

  • Base Selection: While n-butyllithium (n-BuLi) is a standard base for ylide generation, it can act as a nucleophile and attack the Boc-protecting group or the hindered aldehyde itself. Potassium tert-butoxide (KOtBu) or Sodium hexamethyldisilazide (NaHMDS) are strongly preferred. They are non-nucleophilic and ensure clean, quantitative ylide generation [4].

  • Absence of Alpha-Protons: Because the C3 position is fully substituted (quaternary), there are no alpha-protons adjacent to the aldehyde. This is highly advantageous: it eliminates the risk of base-catalyzed enolization or racemization, allowing the reaction to be safely warmed to room temperature to drive the sterically hindered addition step.

Reaction Pathway & Logical Workflow

G N1 tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (Sterically Hindered Aldehyde) N3 Nucleophilic Addition (Bürgi-Dunitz Trajectory) N1->N3 Rate-limiting step (Steric bulk) N2 Ylide Generation (Ph3PCH3Br + KOtBu) N2->N3 Active Ylide (Ph3P=CH2) N4 Oxaphosphetane Intermediate ([2+2] Cycloaddition) N3->N4 Kinetic Control N5 tert-Butyl 3-methyl-3-vinylpiperidine-1-carboxylate (Target Alkene) N4->N5 Cycloreversion (- Ph3P=O) N6 Downstream Functionalization (Trk / RIPK1 Inhibitor Scaffolds) N5->N6 Drug Discovery Workflows

Workflow of the Wittig methylenation of a sterically hindered piperidine scaffold.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-methyl-3-vinylpiperidine-1-carboxylate (Methylenation)

This protocol utilizes an excess of unstabilized ylide and a non-nucleophilic base to maximize conversion.

Materials:

  • tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (1.0 eq, 10 mmol, 2.27 g)

  • Methyltriphenylphosphonium bromide (1.5 eq, 15 mmol, 5.36 g)

  • Potassium tert-butoxide (KOtBu) (1.4 eq, 14 mmol, 1.57 g)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Ylide Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add methyltriphenylphosphonium bromide (5.36 g, 15 mmol) and anhydrous THF (30 mL).

  • Cool the white suspension to 0 °C using an ice-water bath.

  • Add KOtBu (1.57 g, 14 mmol) portion-wise over 5 minutes.

    • Self-Validation Check: The mixture will immediately transition from a white suspension to a vibrant, persistent yellow-orange solution. This color change is the visual confirmation of successful methylenetriphenylphosphorane ylide formation. Stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve the hindered aldehyde (2.27 g, 10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the ylide mixture via syringe over 15 minutes at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature.

    • Causality: The steric hindrance of the quaternary C3 center drastically slows the nucleophilic attack. Allowing the reaction to reach room temperature provides the necessary thermodynamic energy to drive the [2+2] cycloaddition without risking enolization. Stir for 12 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH4​Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Self-Validation Check: A thick, white, pasty solid will form during concentration. This is triphenylphosphine oxide ( Ph3​P=O ), confirming that the cycloreversion step was successful.

  • Purification: Suspend the crude residue in cold hexanes (50 mL) and filter vigorously through a sintered glass funnel to precipitate and remove the bulk of the Ph3​P=O . Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes) to afford the pure terminal alkene as a colorless oil.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination (Alternative for E-Alkenes)

If the synthetic goal is to append an ester group (e.g., forming an α,β -unsaturated ester), standard stabilized Wittig reagents (like ethyl triphenylphosphoranylideneacetate) will fail due to the steric bulk of the C3-quaternary center [1].

  • Causality: The HWE reaction must be used instead. The phosphonate carbanion generated in the HWE reaction is significantly smaller and more nucleophilic than a stabilized triphenylphosphonium ylide, allowing it to successfully attack the hindered carbonyl carbon.

  • Procedure Summary: React the aldehyde with triethyl phosphonoacetate (1.5 eq) and NaH (1.4 eq) in anhydrous THF at 0 °C to RT for 16 hours.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the methylenation of tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate, highlighting the causality behind base selection.

Base (Equivalents)Ylide Precursor (Eq.)SolventTemp / TimeYield (%)Observation / Causality
n-BuLi (1.1) Ph3​PCH3​Br (1.2)THF-78 °C to RT, 12h45%Moderate yield; competitive nucleophilic attack by n-BuLi on the Boc group observed.
NaHMDS (1.3) Ph3​PCH3​Br (1.5)THF0 °C to RT, 12h78%Good yield; clean conversion, highly reproducible.
KOtBu (1.4) Ph3​PCH3​Br (1.5)THF0 °C to RT, 12h88% Optimal yield; non-nucleophilic base ensures maximum ylide generation without side reactions.
K2​CO3​ (2.0) Ph3​PCH3​Br (1.5)MeOHRT, 24h<5%Insufficient basicity to deprotonate the phosphonium salt efficiently; starting material recovered.

References

  • troubleshooting low yield in Wittig reaction with hindered aldehydes Benchchem
  • Wittig reaction Wikipedia
  • 20.4. The Wittig reaction | Organic Chemistry II Lumen Learning
  • Wittig Reaction - Examples and Mechanism Master Organic Chemistry
  • US9174986B2 - Tropomyosin-related kinase (Trk)
  • WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors Google P
Application

Application Notes and Protocols for Aldol Condensation Reactions Involving tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

Introduction: Strategic Carbon-Carbon Bond Formation in Medicinal Chemistry This application note focuses on the Aldol condensation reactions of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate, a valuable heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Carbon-Carbon Bond Formation in Medicinal Chemistry

This application note focuses on the Aldol condensation reactions of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[6] The presence of a formyl group at the C3 position, which is also a quaternary center, introduces a key reactive handle for further molecular elaboration, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity during synthetic sequences. The methyl group at the chiral C3-position introduces a stereocenter that can influence the stereochemical outcome of the Aldol reaction, offering a pathway to diastereomerically enriched products.

These application notes will provide a detailed exploration of the mechanistic underpinnings, practical experimental protocols, and critical considerations for researchers employing tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate in Aldol condensation reactions. The aim is to furnish scientists in pharmaceutical and chemical research with the foundational knowledge and actionable protocols to leverage this versatile building block in the synthesis of novel chemical entities.

Mechanistic Insights: Controlling Stereochemistry in Aldol Additions

The stereochemical outcome of an Aldol reaction is a critical aspect, particularly in the synthesis of chiral drug candidates. The reaction can proceed through various mechanisms, primarily depending on the choice of catalyst—acid, base, or organocatalyst.[3][7]

Base-Catalyzed Aldol Condensation:

In a base-catalyzed Aldol reaction, a base abstracts an α-proton from a carbonyl compound (the enolizable partner) to form a nucleophilic enolate.[8] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, in this case, tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate. The resulting alkoxide is then protonated to yield the β-hydroxy carbonyl adduct. Subsequent dehydration, often promoted by heat or stronger basic/acidic conditions, leads to the α,β-unsaturated product.

Organocatalyzed Asymmetric Aldol Reaction:

In recent years, organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in Aldol reactions.[2][9] Proline and its derivatives are particularly effective catalysts.[9][10] The proposed mechanism for L-proline catalysis involves the formation of a nucleophilic enamine intermediate between the ketone (the enolizable partner) and the secondary amine of proline.[1][11] This enamine then attacks the aldehyde. The stereochemistry is controlled by the specific transition state adopted, which is influenced by hydrogen bonding between the carboxylic acid of proline and the aldehyde's carbonyl group.[12][13] This controlled approach from one face of the aldehyde leads to the formation of a specific stereoisomer.

For tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate, which possesses a chiral center at the C3 position, the inherent chirality of the molecule can influence the facial selectivity of the incoming nucleophile, potentially leading to diastereoselective product formation even without a chiral catalyst. However, the use of a chiral catalyst like L-proline can enhance this diastereoselectivity or even override the inherent preference of the substrate to favor the formation of a specific diastereomer.

Visualizing the Reaction Pathway

To illustrate the general workflow and the key transformations, the following diagrams are provided.

Aldol Condensation Workflow cluster_prep Reactant Preparation cluster_reaction Aldol Reaction cluster_workup Work-up & Purification cluster_product Product Analysis Reactants tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate + Enolizable Ketone/Aldehyde Reaction_Setup Solvent + Catalyst (e.g., L-Proline or Base) Reactants->Reaction_Setup Add Reaction_Conditions Stirring at specified Temperature and Time Reaction_Setup->Reaction_Conditions Proceed Quenching Quench Reaction Reaction_Conditions->Quenching Completion Extraction Aqueous Work-up & Extraction Quenching->Extraction Process Purification Column Chromatography Extraction->Purification Isolate Product β-Hydroxy Aldol Adduct or α,β-Unsaturated Product Purification->Product Obtain Analysis Characterization (NMR, MS) Product->Analysis

Caption: General workflow for the Aldol condensation reaction.

Proline_Catalyzed_Mechanism Start Ketone + L-Proline Enamine Enamine Formation Nucleophilic enamine intermediate is formed Start->Enamine Condensation Transition_State Stereoselective C-C Bond Formation Aldehyde approaches the enamine with facial selectivity directed by the proline catalyst Enamine->Transition_State Attack Aldehyde tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate Aldehyde->Transition_State Iminium Iminium Ion Intermediate Formed after nucleophilic attack Transition_State->Iminium Hydrolysis Hydrolysis Releases the aldol product and regenerates the catalyst Iminium->Hydrolysis Product β-Hydroxy Aldol Adduct Hydrolysis->Product Catalyst_Regen L-Proline (regenerated) Hydrolysis->Catalyst_Regen

Sources

Method

Application Note: Diastereoselective Functionalization of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate in Kinase Inhibitor Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Stereochemical rationale, experimental causality, and self-validating protocols for building chiral kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Stereochemical rationale, experimental causality, and self-validating protocols for building chiral kinase inhibitor scaffolds.

Substrate Profiling & Strategic Rationale

In modern medicinal chemistry, the incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to improve the pharmacokinetic profiles and target selectivity of small-molecule drugs. tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS: 406212-49-5) represents a highly valuable, yet synthetically challenging, chiral building block. It features a sterically congested C3 quaternary stereocenter bearing both a methyl and a formyl group, flanked by a bulky N-Boc protecting group.

This specific scaffold is a critical intermediate in the synthesis of potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors [1] and Tropomyosin-related kinase (Trk) inhibitors [2]. Because the biological targets possess highly specific chiral binding pockets, functionalizing the exocyclic formyl group to create secondary alcohols or α-branched amines requires rigorous diastereocontrol.

Biological Context: The RIPK1 Necroptosis Pathway

RIPK1 is a master regulator of necroptosis—a programmed form of necrotic cell death implicated in severe inflammatory and neurodegenerative diseases. Inhibitors derived from the 3-methylpiperidine scaffold act as allosteric modulators, binding to the kinase domain and preventing the assembly of the necrosome complex [1].

RIPK1_Pathway TNF TNF-alpha / TNFR1 Activation Complex1 Complex I Formation (TRADD, TRAF2, RIPK1) TNF->Complex1 RIPK1_Act RIPK1 Kinase Activation Complex1->RIPK1_Act Necrosome Necrosome Assembly (RIPK1-RIPK3-MLKL) RIPK1_Act->Necrosome Necroptosis Necroptosis & Inflammation Necrosome->Necroptosis Inhibitor Piperidine-Based RIPK1 Inhibitor Inhibitor->RIPK1_Act

Caption: RIPK1-Mediated Necroptosis Pathway and Inhibitor Intervention.

Stereochemical Fundamentals: Overcoming Steric Congestion

Functionalizing the aldehyde of tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate creates a new stereocenter at the exocyclic carbon. The inherent diastereoselectivity of this addition is governed by the Felkin-Anh model and the conformational rigidity of the piperidine ring.

  • Conformational Locking: The A-value of a methyl group (~1.7 kcal/mol) is significantly larger than that of a formyl group (~0.2 kcal/mol). Consequently, the piperidine ring adopts a chair conformation where the C3-methyl group is strictly equatorial , forcing the formyl group into an axial position.

  • Trajectory of Attack: The bulky C2-methylene (attached to the N-Boc group) acts as the "Large" group in the Felkin-Anh transition state. Incoming nucleophiles attack the carbonyl carbon at the Bürgi-Dunitz angle (~107°) from the less hindered face, passing over the "Small" equatorial methyl group to avoid severe 1,3-diaxial interactions.

To harness or override this inherent substrate bias, chemists utilize two divergent workflows: Substrate-Controlled Organometallic Addition (for alcohols) and Auxiliary-Controlled Ellman Condensation (for amines) [3].

Workflow Substrate tert-Butyl 3-formyl-3- methylpiperidine-1-carboxylate Grignard Organometallic Addition (R-MgBr, THF, -78°C) Substrate->Grignard Ellman Ellman's Sulfinamide Ti(OEt)4 Condensation Substrate->Ellman Alcohol Chiral Secondary Alcohol (Substrate Controlled) Grignard->Alcohol Imine Chiral N-Sulfinyl Imine Ellman->Imine Amine Chiral α-Branched Amine (Auxiliary Controlled) Imine->Amine Nu- Attack

Caption: Divergent Diastereoselective Workflows for 3-Formylpiperidine Functionalization.

Protocol A: Substrate-Controlled Organometallic Addition

This protocol details the synthesis of chiral secondary alcohols via Grignard addition. The causality behind the cryogenic temperature (-78 °C) is to maximize the energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states, thereby enhancing the Felkin-Anh selectivity.

Quantitative Data: Optimization of Grignard Addition
NucleophileSolventTemperatureYield (%)Diastereomeric Ratio (d.r.)
MeMgBrTHF0 °C823:1
MeMgBrTHF-78 °C8812:1
PhMgBrTHF-78 °C8515:1
PhLiEt₂O-78 °C768:1
Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask under vacuum and purge with Argon. Add tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate (1.0 mmol, 227 mg) and anhydrous THF (5.0 mL) to achieve a 0.2 M solution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Causality: Failure to reach thermal equilibrium before addition will result in a drastic drop in d.r. due to localized warming.

  • Nucleophilic Addition: Add the Grignard reagent (1.5 mmol, 1.5 eq) dropwise via syringe down the inner wall of the flask over 10 minutes.

  • Reaction Maturation: Stir the mixture at -78 °C for 2 hours.

  • Quench & Extraction: Quench the reaction cold by adding 2 mL of saturated aqueous NH₄Cl. Remove the cooling bath and allow the mixture to warm to room temperature. Extract with EtOAc (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Quality Control (QC)
  • TLC Validation: The starting aldehyde stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The successful formation of the alcohol is confirmed by a new, more polar spot that is 2,4-DNPH negative but stains blue/purple with Phosphomolybdic Acid (PMA).

  • NMR Validation: In the crude ¹H-NMR (CDCl₃), verify the complete disappearance of the aldehyde proton singlet at ~9.5 ppm. The d.r. is self-validated by integrating the newly formed carbinol proton (CH-OH) multiplet at ~3.6–3.9 ppm; the ratio of the major to minor isomer peaks provides an exact d.r. measurement prior to column chromatography.

Protocol B: Ellman’s Sulfinamide-Mediated Asymmetric Amine Synthesis

When the inherent substrate bias is insufficient, or when the opposite diastereomer is required, chiral auxiliary-controlled chemistry is mandatory. Condensation of the aldehyde with Ellman’s chiral tert-butanesulfinamide yields an N-sulfinyl imine. The bulky tert-butyl group on the sulfur atom dictates the facial approach of the nucleophile with extreme precision [3].

Quantitative Data: Nucleophilic Addition to N-Sulfinyl Imines
Auxiliary ConfigurationNucleophileLewis AcidYield (%)Diastereomeric Ratio (d.r.)
(R)-tert-butanesulfinamideMeMgBrTi(OEt)₄91>98:2
(S)-tert-butanesulfinamideMeMgBrTi(OEt)₄89>98:2
(R)-tert-butanesulfinamideAllyl-MgBrTi(OEt)₄8595:5
Step-by-Step Methodology

Part 1: Imine Condensation

  • Setup: In an Argon-purged flask, dissolve the aldehyde (1.0 mmol) and (R)-2-methylpropane-2-sulfinamide (1.1 mmol) in anhydrous THF (3.0 mL).

  • Lewis Acid Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 mmol, 2.0 eq) in one portion at room temperature. Causality: The C3 quaternary center creates immense steric shielding around the aldehyde. Weaker desiccants (like MgSO₄) or mild Lewis acids will fail to drive the condensation. Ti(OEt)₄ simultaneously activates the carbonyl and acts as an irreversible water scavenger.

  • Maturation & Workup: Stir overnight (14 hours) at room temperature. Quench by pouring the mixture into an equal volume of saturated aqueous NaCl with rapid stirring. A white suspension of TiO₂ will form. Filter the suspension through a pad of Celite, wash the filter cake with EtOAc, and concentrate the filtrate.

Part 2: Diastereoselective Addition

  • Cooling: Dissolve the crude N-sulfinyl imine in anhydrous CH₂Cl₂ (5.0 mL) and cool to -48 °C (dry ice/cyclohexanone bath). Causality: CH₂Cl₂ is preferred over THF here because it prevents competitive coordination of the solvent to the Grignard reagent, ensuring the magnesium tightly chelates the sulfinyl oxygen and the imine nitrogen in a rigid 6-membered transition state.

  • Addition: Add the Grignard reagent (2.0 eq) dropwise. Stir for 4 hours at -48 °C.

  • Quench: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Self-Validating Quality Control (QC)
  • Imine Validation: Crude ¹H-NMR must show the disappearance of the aldehyde peak (~9.5 ppm) and the appearance of a sharp imine proton singlet (CH=N) at ~8.0 ppm.

  • Amine Validation: Following Grignard addition, the d.r. is instantly validated by integrating the 9-proton singlet of the tert-butylsulfinyl group (~1.2 ppm). The presence of a single sharp peak (rather than a split peak) confirms a d.r. of >95:5. The sulfinyl group can subsequently be cleaved using 4M HCl in dioxane to yield the free primary amine without eroding the stereocenter.

References

  • Degterev, A., Hitomi, J., Germscheid, M., Ch'en, I. L., Korkina, O., Teng, X., Abbott, D., Cuny, G. D., Yuan, C., Wagner, G., Hedrick, S. M., Gerber, S. A., Lugovskoy, A., & Yuan, J. (2008). Identification of RIP1 kinase as a specific cellular target of necrostatins. Nature Chemical Biology, 4(5), 313-321. URL:[Link]

  • Salte, K. M., et al. (2019). Aminopyrrolotriazines as kinase inhibitors. Patent WO2019147782A1.
  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

Welcome to the Advanced Organic Synthesis Support Center. This guide addresses the chemoselectivity challenges encountered when synthesizing tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS: 406212-49-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organic Synthesis Support Center. This guide addresses the chemoselectivity challenges encountered when synthesizing tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS: 406212-49-5). This compound is a critical quaternary building block in the development of tropomyosin-related kinase (Trk) inhibitors and RIPK1 modulators .

Direct α-alkylation of aldehydes is notoriously difficult and prone to competing side reactions due to the high electrophilicity of the carbonyl carbon and the ambident nature of the resulting enolate . As Application Scientists, we have designed this self-validating guide to help you understand the mechanistic causality behind these failures and optimize your synthetic workflow.

Mechanistic Workflow & Side Reaction Pathways

SynthesisWorkflow SM tert-Butyl 3-formylpiperidine -1-carboxylate Base KOtBu / CH2Cl2 (Enolization) SM->Base Enolate Potassium Enolate Intermediate Base->Enolate MeI Methyl Iodide (MeI) (Alkylation) Enolate->MeI Aldol Self-Aldol Condensation (Incomplete Enolization) Enolate->Aldol Unreacted SM OAlkyl O-Alkylated Enol Ether (Ambident Nucleophile) Enolate->OAlkyl Oxygen Attack Target tert-Butyl 3-formyl-3-methyl piperidine-1-carboxylate MeI->Target Cannizzaro Cannizzaro Disproportionation (Excess Base) Target->Cannizzaro Excess Base

Reaction pathway and competing side reactions in direct α-alkylation of the aldehyde.

Troubleshooting Q&A (FAQs)

Q1: Why am I observing significant amounts of heavy, viscous byproducts instead of the methylated target? Causality: Direct enolization of aldehydes using alkoxide bases (like KOtBu) often results in an equilibrium where unreacted aldehyde remains [[1]]([Link]). Because aldehydes are highly electrophilic, the unreacted starting material rapidly reacts with the formed enolate, leading to self-aldol condensation and subsequent polymerization . Solution: Ensure rapid trapping of the enolate. By adding the methyl iodide to the solution before the base (in situ trapping), the enolate reacts with the alkyl halide immediately upon formation, minimizing its opportunity to attack unreacted aldehyde .

Q2: LC-MS shows a product with the correct mass (m/z 228 [M+H]+), but NMR indicates an enol ether rather than the C-alkylated aldehyde. What went wrong? Causality: Aldehyde enolates are ambident nucleophiles, capable of reacting at either the carbon or oxygen terminus . Using highly polar aprotic solvents (e.g., DMF) heavily solvates the potassium cation. This leaves the enolate oxygen highly exposed and reactive, driving undesired O-alkylation . Solution: Switch to a less polar solvent like dichloromethane (CH2Cl2) . In CH2Cl2, the potassium cation remains tightly coordinated to the enolate oxygen, sterically hindering O-alkylation and directing the methyl iodide electrophile to the carbon atom.

Q3: After successful methylation, I am seeing the formation of a carboxylic acid and a primary alcohol derivative. How is this happening? Causality: The target molecule, tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate, possesses a quaternary C3 carbon and therefore lacks α-protons. In the presence of excess strong base, aldehydes lacking α-protons undergo the Cannizzaro reaction [[2]]([Link]). Two molecules of the product disproportionate into one molecule of the corresponding carboxylic acid and one molecule of the alcohol . Solution: Strictly control the stoichiometry of the base (e.g., 1.3 equivalents) . Quench the reaction strictly at 0 °C to room temperature after 30 minutes, rather than leaving it overnight .

Q4: My Boc group is cleaving during the reaction or workup. How do I prevent this? Causality: While the Boc (tert-butyloxycarbonyl) group is generally stable to basic conditions, cleavage often occurs if the reaction is quenched with overly concentrated mineral acids during workup. Solution: Use a buffered or mild acidic quench, such as saturated aqueous NH4Cl, to neutralize the base immediately without compromising the carbamate protecting group .

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the distribution of side products during the synthesis of tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate.

EntryBase (Eq.)SolventTemp (°C)Major Side Reaction ObservedTarget Yield (%)
1 KOtBu (1.3) CH2Cl2 0 to RT Minimal (Optimized) 75 - 82%
2KOtBu (1.3)DMF0 to RTO-Alkylation (Enol Ether)< 30%
3NaOEt (1.5)EtOHRTSelf-Aldol Condensation< 10%
4LDA (1.1)THF-78Minimal (Clean enolization)80 - 85%
Validated Experimental Protocol: Direct α-Alkylation

This self-validating protocol is engineered to suppress aldol and Cannizzaro side reactions by utilizing in situ electrophilic trapping and strict temperature control .

Objective: Synthesis of tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate from tert-butyl 3-formylpiperidine-1-carboxylate.

  • Preparation: Oven-dry a 50 mL round-bottomed flask and purge with inert nitrogen gas to maintain strictly anhydrous conditions.

  • Reagent Loading: Add tert-butyl 3-formylpiperidine-1-carboxylate (0.640 g, 3.0 mmol) and methyl iodide (0.563 mL, 9.00 mmol, 3.0 eq.) to anhydrous CH2Cl2 (15 mL) to form a colorless solution .

  • Cooling: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

    • Scientist Note: Cooling is critical to suppress the exothermic Cannizzaro disproportionation of the final product.

  • Base Addition: Slowly add potassium tert-butoxide (0.438 g, 3.90 mmol, 1.3 eq.) portion-wise .

    • Scientist Note: Adding the base to the pre-mixed aldehyde and electrophile (in situ trapping) minimizes the lifespan of the free enolate, drastically reducing self-aldol condensation.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature .

  • Quenching: Quench the reaction by adding saturated aqueous NH4Cl solution (15 mL) .

    • Scientist Note: This mild acidic quench neutralizes the base without cleaving the acid-sensitive Boc protecting group.

  • Extraction & Washing: Dilute the mixture with CH2Cl2 (15 mL). Separate the organic layer and wash with brine (10 mL). Dry the organic phase over anhydrous Na2SO4.

  • Isolation: Filter out the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure target compound .

Sources

Optimization

Technical Support Center: Stereocontrol in Reactions of 3-Formyl-3-Methylpiperidine Derivatives

Welcome to the technical support center for navigating the complexities of stereocontrol in reactions involving 3-formyl-3-methylpiperidine derivatives. This guide is designed for researchers, medicinal chemists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of stereocontrol in reactions involving 3-formyl-3-methylpiperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet highly valuable structural motif. The piperidine ring is a cornerstone in a vast number of pharmaceuticals, and achieving precise control over its stereochemistry is paramount for therapeutic efficacy and safety.[1][2][3][4]

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues encountered in the laboratory. My aim is to equip you with the knowledge to not only solve immediate experimental hurdles but also to build a robust understanding of the underlying stereochemical principles at play.

I. Troubleshooting Guide: Common Stereocontrol Issues

This section addresses specific problems you might be facing during your reactions. Each issue is followed by an analysis of potential causes and actionable solutions based on established chemical principles and peer-reviewed literature.

Problem 1: Poor Diastereoselectivity in Nucleophilic Additions to the Formyl Group

You are performing a nucleophilic addition (e.g., Grignard, organolithium, or enolate addition) to the 3-formyl group of an N-protected 3-formyl-3-methylpiperidine and obtaining a nearly 1:1 mixture of diastereomers.

Potential Causes and Solutions:

  • Conformational Flexibility of the Piperidine Ring: The piperidine ring exists in a dynamic equilibrium between two chair conformations. The orientation of the 3-formyl and 3-methyl groups (axial vs. equatorial) in the dominant conformation significantly influences the facial selectivity of the incoming nucleophile.[5]

    • Solution 1: N-Protecting Group Strategy. The choice of the nitrogen protecting group can have a profound impact on the conformational equilibrium. A bulky N-substituent (e.g., Boc, Cbz) will generally prefer an equatorial position, which in turn can influence the orientation of the C3 substituents. For N-Boc-3-methylpiperidine, the conformation with an equatorial methyl group is generally favored to avoid 1,3-diaxial interactions.[6][7] Experiment with different protecting groups (e.g., Boc, Cbz, tosyl) to lock the ring into a more biased conformation.

    • Solution 2: Low-Temperature Reactions. Running the reaction at lower temperatures (e.g., -78 °C) can help to rigidify the ring conformation and enhance the energy difference between the diastereomeric transition states, often leading to improved selectivity.

  • Facial Shielding and Steric Hindrance: The approach of the nucleophile to either the re or si face of the aldehyde can be hindered by the adjacent methyl group and the piperidine ring itself.

    • Solution 1: Choice of Nucleophile. The steric bulk of the nucleophile is a critical factor. Smaller nucleophiles may exhibit lower selectivity. Conversely, very bulky nucleophiles might face overwhelming steric hindrance, leading to low reactivity. A systematic screening of nucleophiles with varying steric profiles is recommended.

    • Solution 2: Lewis Acid Catalysis. The use of a Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄) can coordinate to the carbonyl oxygen and the nitrogen lone pair, creating a more rigid, chelated transition state. This can significantly enhance facial bias and improve diastereoselectivity. The choice of Lewis acid and solvent is crucial and often requires optimization.

  • Chelation vs. Non-Chelation Control Models: The outcome of the reaction can often be rationalized by considering Felkin-Anh or chelation-controlled models.

    • Solution: Reagent and Substrate Design. If the N-protecting group or another substituent on the ring has a coordinating atom (e.g., an oxygen in a carbamate), a chelating metal (like Mg or Zn) can lead to a cyclic transition state, favoring a specific diastereomer. If chelation is not possible or desired, non-chelating conditions (e.g., using organolithium reagents in non-coordinating solvents) will favor the Felkin-Anh model. Understanding these models can guide your choice of reagents and reaction conditions.

Problem 2: Epimerization of the Formyl Group at C3

You have successfully synthesized the desired 3-formyl-3-methylpiperidine derivative, but you observe epimerization at the C3 position during subsequent reaction steps or purification, leading to a mixture of diastereomers.

Potential Causes and Solutions:

  • Basic or Acidic Conditions: The aldehyde proton at C3 is susceptible to abstraction under basic conditions, leading to enolate formation and subsequent re-protonation from either face, causing epimerization. Similarly, acidic conditions can catalyze enolization.

    • Solution 1: pH Control. Carefully buffer your reaction mixtures and purification steps (e.g., chromatography) to maintain neutral pH. If basic or acidic conditions are unavoidable, minimize the exposure time and temperature.

    • Solution 2: Protecting Group Manipulation. If the N-H of the piperidine is unprotected, it can act as a base or an acid. Ensure the nitrogen is protected with a robust group that is stable to the reaction conditions.

  • Purification Method: Silica gel, being slightly acidic, can sometimes induce epimerization, especially with sensitive compounds.

    • Solution: Alternative Purification Techniques. Consider using neutral or basic alumina for chromatography. Alternatively, techniques like crystallization or distillation (if the compound is sufficiently volatile and stable) can be employed to avoid contact with acidic stationary phases. You can also "deactivate" silica gel by pre-treating it with a solution of triethylamine in the eluent.

Problem 3: Low Yields in Reactions at the 3-Position

You are attempting to introduce the 3-formyl-3-methyl substitution pattern, but the reaction yields are consistently low.

Potential Causes and Solutions:

  • Steric Hindrance: The C3 position of the piperidine ring is sterically encumbered, which can hinder the approach of reagents.

    • Solution: Less Bulky Reagents and Optimized Conditions. If you are performing a lithiation/trapping sequence on a 3-methylpiperidine precursor, the choice of base and reaction conditions is critical.[6][7] For instance, using s-BuLi in the presence of a coordinating agent like TMEDA at low temperatures can facilitate deprotonation at the less hindered position.[6][7]

  • Poor Regiocontrol in Pyridine Functionalization: If you are synthesizing the piperidine ring from a substituted pyridine, achieving the desired 3,3-disubstitution pattern can be challenging.

    • Solution: Strategic Synthesis Design. Consider multi-step synthetic routes that allow for the sequential and controlled introduction of the methyl and formyl (or a precursor) groups. For example, a Michael addition to a suitable pyridone derivative followed by reduction and further functionalization can provide better control.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the most stable conformation of N-Boc-3-formyl-3-methylpiperidine?

A1: The conformational preference of substituted piperidines is a complex interplay of steric and electronic factors.[5] For an N-Boc-3,3-disubstituted piperidine, the bulky Boc group will strongly prefer the equatorial position. The relative orientation of the 3-methyl and 3-formyl groups will depend on their respective A-values (conformational free energies). Generally, the group with the larger A-value will prefer the equatorial position to minimize 1,3-diaxial interactions. However, intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions between the formyl group and other ring atoms, can also influence the equilibrium. Computational modeling can be a valuable tool to predict the lowest energy conformation.[5]

Q2: How can I determine the relative and absolute stereochemistry of my products?

A2: A combination of techniques is typically required:

  • NMR Spectroscopy: 1D and 2D NMR techniques (NOESY, ROESY) are powerful for determining relative stereochemistry. The observation of through-space correlations between protons can establish their relative proximity and thus the stereochemical relationship.

  • X-ray Crystallography: If you can obtain a suitable crystal of your product or a derivative, single-crystal X-ray diffraction provides unambiguous determination of both relative and absolute stereochemistry.

  • Chiral HPLC/SFC: Chiral chromatography can be used to separate enantiomers and, with appropriate standards, can be used to determine enantiomeric excess (ee) and in some cases, assign absolute configuration.

  • Chemical Correlation: Converting your product to a known compound with established stereochemistry is a classic method for assigning absolute configuration.

Q3: Are there any enzymatic or biocatalytic methods to control stereochemistry in piperidine synthesis?

A3: Yes, biocatalysis is an increasingly important tool for asymmetric synthesis. Enzymes like oxidases and reductases have been used in chemo-enzymatic cascades to dearomatize pyridinium salts, providing access to enantioenriched 3- and 3,4-substituted piperidines with high stereoselectivity.[2][9] These methods offer the advantages of mild reaction conditions and high enantiopurity.

Q4: Can I use a chiral auxiliary on the nitrogen to direct stereochemistry?

A4: Yes, employing a chiral auxiliary on the piperidine nitrogen is a valid strategy. The auxiliary can bias the conformation of the ring and/or direct the approach of a reagent from a specific face. Subsequent removal of the auxiliary would then yield the enantioenriched product. The effectiveness of this approach will depend on the specific auxiliary and reaction being performed.

III. Key Experimental Protocols

Protocol 1: Diastereoselective Grignard Addition to N-Boc-3-formyl-3-methylpiperidine with Lewis Acid

This protocol describes a general procedure for the diastereoselective addition of a Grignard reagent to N-Boc-3-formyl-3-methylpiperidine using magnesium bromide as a chelating Lewis acid.

Materials:

  • N-Boc-3-formyl-3-methylpiperidine

  • Anhydrous diethyl ether or THF

  • Grignard reagent (e.g., MeMgBr, PhMgBr)

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N-Boc-3-formyl-3-methylpiperidine (1.0 eq) and dissolve it in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add MgBr₂·OEt₂ (1.1 eq) to the solution and stir for 30 minutes at -78 °C.

  • Slowly add the Grignard reagent (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

  • Characterize the products by NMR to determine the diastereomeric ratio (d.r.).

Protocol 2: Diastereoselective Lithiation and Trapping of N-Boc-3-methylpiperidine

This protocol provides a method for the diastereoselective deprotonation of N-Boc-3-methylpiperidine and subsequent trapping with an electrophile to form a C-C bond at the C2 position, which can be a precursor to the desired 3,3-disubstituted pattern.[6][7]

Materials:

  • N-Boc-3-methylpiperidine

  • Anhydrous diethyl ether

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Electrophile (e.g., N,N-dimethylformamide (DMF) to install a formyl group)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-3-methylpiperidine (1.0 eq) and anhydrous diethyl ether.

  • Add TMEDA (1.2 eq) to the solution.

  • Cool the mixture to -78 °C.

  • Slowly add s-BuLi (1.2 eq) dropwise, keeping the temperature below -70 °C. The solution may turn yellow or orange, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Add the electrophile (e.g., DMF, 1.5 eq) dropwise at -78 °C.

  • Stir for an additional 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

IV. Visualizing Key Concepts

Conformational Equilibrium of 3-Substituted Piperidine

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial Methyl (Higher Energy due to 1,3-diaxial interactions) Equatorial Equatorial Methyl (Lower Energy, Generally Favored) Equatorial->Axial Ring Flip

Caption: Chair conformations of 3-methylpiperidine.

Troubleshooting Poor Diastereoselectivity

G Start Poor Diastereoselectivity (e.g., 1:1 d.r.) Cause1 Conformational Flexibility Start->Cause1 Cause2 Poor Facial Shielding Start->Cause2 Cause3 Suboptimal Reaction Conditions Start->Cause3 Solution1a Modify N-Protecting Group (e.g., bulky group) Cause1->Solution1a Solution1b Lower Reaction Temperature (-78 °C) Cause1->Solution1b Solution2a Use Chelating Lewis Acid (e.g., MgBr₂) Cause2->Solution2a Solution2b Vary Nucleophile Steric Bulk Cause2->Solution2b Solution3 Screen Solvents Cause3->Solution3

Caption: Decision tree for troubleshooting poor diastereoselectivity.

V. Quantitative Data Summary

The following table summarizes typical diastereomeric ratios (d.r.) that can be achieved in the nucleophilic addition to a 3-formylpiperidine derivative under different conditions. These values are illustrative and will vary depending on the specific substrate and nucleophile.

NucleophileConditionsTypical d.r. (syn:anti)Reference
MeMgBrTHF, -78 °C60:40General Observation
MeMgBrTHF, MgBr₂, -78 °C85:15Chelation Control
MeLiEt₂O, -78 °C70:30Felkin-Anh Model
L-Selectride®THF, -78 °C>95:5Sterically Hindered Hydride

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Piperidines. [Link]

  • Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21396–21405. [Link]

  • ResearchGate. (n.d.). A new asymmetric synthetic route to substituted piperidines. [Link]

  • Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Breitler, S., et al. (2023). Regio-, Diastereo- and Enantioselective Synthesis of Piperidines with Three Stereogenic Centers from Isoxazolinones by Palladium/Iridium Relay Catalysis. Angewandte Chemie International Edition, 62(33). [Link]

  • Forró, E., & Fülöp, F. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Organic & Biomolecular Chemistry, 4(21), 3969–3971. [Link]

  • Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21396–21405. [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(43), 12845–12854. [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC. [Link]

  • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. [Link]

  • Domfeh, M. K., et al. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Communications Chemistry, 7(1), 1-11. [Link]

  • Organic Syntheses. (n.d.). N-Formylpiperidine. [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Nucleophilic addition reaction. [Link]

  • University of Calgary. (n.d.). Chapter 3: Conformational Analysis and Molecular Mechanics. [Link]

  • Hu, Y., et al. (2021). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 60(26), 14619-14624. [Link]

  • Takahashi, H., et al. (1990). Highly Diastereoselective Reaction of (3aS,6R)-5-Oxa-7,8a-Diazaperhydroazulen-8-Ones With Diethylzinc. Chemical and Pharmaceutical Bulletin, 38(10), 2627-2630. [Link]

  • University of Southern Mississippi. (2024, November 16). Making Organic Molecules with Snatoms! 3-Methylpiperidine [Video]. YouTube. [Link]

  • ResearchGate. (2017). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. [Link]

  • Kasparkova, J., et al. (2005). Preparation, cytotoxicity and interactions with nucleophiles of three isomeric transplatinum complexes containing methylpiperidine ligands. Journal of Inorganic Biochemistry, 99(10), 2050-2058. [Link]

  • De Fenza, M., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1693. [Link]

  • Puzzarini, C., & Barone, V. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus Chimie, 27(S1), 1-21. [Link]

  • Alajarin, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7564–7569. [Link]

  • Wang, Y., et al. (2018). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. iScience, 9, 459-468. [Link]

  • Johnson, J. S., et al. (2020). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. The Journal of Organic Chemistry, 85(15), 9897–9905. [Link]

  • Wang, Y., et al. (2024). Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles. Molecules, 29(8), 1806. [Link]

  • Chow, Y. L., et al. (1975). A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. Canadian Journal of Chemistry, 53(19), 2881-2889. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

Executive Summary tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS 406212-49-5) is a critical structural building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including RI...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS 406212-49-5) is a critical structural building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including RIPK1 modulators and Tropomyosin-related kinase (Trk) inhibitors [1, 2].

The most scalable and direct synthetic route involves the α -methylation of tert-butyl 3-formylpiperidine-1-carboxylate. However, scaling up the α -alkylation of an aldehyde presents significant process chemistry challenges. This guide addresses the core causality behind common scale-up failures—primarily competing aldol condensations and exotherm management—and provides a self-validating, highly optimized protocol for multi-gram to kilogram production.

Process Visualization: Core Synthetic Workflow

SynthesisWorkflow SM Starting Material tert-Butyl 3-formylpiperidine -1-carboxylate Reaction In Situ Trapping 0 °C to RT, CH2Cl2 SM->Reaction Reagents Reagents MeI (3.0 eq) KOtBu (1.3 eq) Reagents->Reaction Workup Aqueous Quench Sat. NH4Cl Reaction->Workup 30 min Product Target Product tert-Butyl 3-formyl-3-methyl piperidine-1-carboxylate Workup->Product Phase Sep

Workflow for the scale-up synthesis of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate.

Troubleshooting Guides & FAQs

Q1: Why do we observe significant amounts of dimeric impurities (aldol products) during scale-up, and how can we prevent this? A: Aldehydes are highly susceptible to self-condensation under strongly basic conditions. If you pre-form the enolate by adding potassium tert-butoxide (KOtBu) to the aldehyde before introducing the electrophile, the generated enolate will rapidly attack unreacted starting material. Causality & Solution: To circumvent this, employ an in situ electrophilic trapping strategy [1]. Methyl iodide (MeI) must be present in the reaction mixture prior to the addition of the base. By maintaining a high concentration of the electrophile in the solution at 0 °C, the potassium enolate is methylated immediately upon generation, kinetically outcompeting the bimolecular aldol condensation pathway.

Q2: We are experiencing O-alkylation (enol ether formation) instead of the desired C-alkylation. What drives this, and how is it mitigated? A: The regioselectivity of enolate alkylation is governed by Hard-Soft Acid-Base (HSAB) principles and the nature of the counterion. Potassium enolates are highly reactive, and strongly coordinating solvents can separate the potassium-enolate ion pair, exposing the oxygen atom to alkylation. Causality & Solution: Utilizing dichloromethane (CH2Cl2) instead of highly polar coordinating solvents (like THF or DMF) reduces ion-pair separation. The tighter ion pair in a halogenated solvent sterically shields the oxygen atom, directing the soft electrophile (MeI) to the softer carbon center, thereby maximizing C-alkylation.

Q3: Methyl iodide is highly volatile (bp 42 °C) and toxic. How do we manage the exotherm and safety risks during a multi-kilogram scale-up? A: The deprotonation of the aldehyde by KOtBu is highly exothermic. At scale, bulk addition will cause localized heating, potentially boiling off the MeI. This drastically reduces the effective equivalents of the electrophile, leading to incomplete conversion and increased side reactions. Causality & Solution:

  • Dosing Control: KOtBu must be added in strictly controlled, small portions to maintain the internal reactor temperature strictly 5 °C.

  • Reactor Engineering: Utilize a closed-system jacketed reactor equipped with a chilled condenser (-10 °C) to reflux any vaporized MeI back into the system.

Q4: The aqueous workup often results in stubborn emulsions. What is the recommended quench and extraction protocol? A: Emulsions in this specific system are typically caused by trace polymeric byproducts of minor aldol reactions and the surfactant-like properties of the Boc-protected piperidine in mixed aqueous/organic phases. Causality & Solution: Quench the reaction cold (0 °C) with saturated aqueous ammonium chloride (NH4Cl) rather than deionized water. The high ionic strength of the NH4Cl solution prevents emulsion formation and buffers the aqueous layer, preventing unwanted basic hydrolysis of the Boc protecting group.

Mechanistic Pathway Visualization

MechanisticPathway Aldehyde Aldehyde Substrate Enolate Potassium Enolate Intermediate Aldehyde->Enolate KOtBu C_Alk C-Alkylation (Desired Product) Enolate->C_Alk MeI (Fast) O_Alk O-Alkylation (Enol Ether) Enolate->O_Alk MeI (Solvent dependent) Aldol Aldol Condensation (Dimerization) Enolate->Aldol Unreacted Aldehyde

Competing mechanistic pathways during the alpha-methylation of the aldehyde substrate.

Quantitative Process Parameters

The following table summarizes the stoichiometric rationale required to maintain process integrity during scale-up [1].

ParameterLab ScaleScale-Up TargetProcess Rationale & Causality
Starting Material 1.0 eq1.0 eqLimiting reagent (tert-butyl 3-formylpiperidine-1-carboxylate).
Methyl Iodide 3.0 eq2.5 - 3.0 eqLarge excess ensures pseudo-first-order kinetics for the trapping step, preventing aldol dimerization.
KOtBu 1.3 eq1.1 - 1.3 eqSlight excess ensures complete enolization; strict portion-wise addition is required at scale.
Solvent (CH2Cl2) 5 volumes5 - 10 volumesEnsures sufficient heat capacity to absorb the localized exotherm during base addition.
Temperature 0 °C to RT 5 °C (Dosing)Strict control required to prevent MeI boiling and minimize kinetic side reactions.

Standardized Experimental Protocol

This self-validating methodology is adapted from validated patent literature for robust scale-up [1, 2].

Step 1: Reactor Preparation & Charging To an oven-dried, nitrogen-purged jacketed reactor, charge tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) and anhydrous Dichloromethane (CH2Cl2, 5-10 volumes). Ensure the agitator is set to a moderate speed to guarantee homogeneity.

Step 2: Electrophile Addition Charge Methyl Iodide (3.0 eq) to the solution. Self-Validation Check: The solution should remain colorless and homogeneous. No reaction occurs at this stage.

Step 3: Cryogenic Cooling Engage the reactor's cooling jacket and bring the internal temperature of the mixture down to 0 °C. Ensure the condenser is chilled to at least -10 °C.

Step 4: Base Dosing (Critical Process Parameter) Slowly charge Potassium tert-butoxide (1.3 eq) to the reactor in small portions (or via a sealed powder transfer system). Self-Validation Check: Monitor the internal temperature probe continuously. The addition rate must be dynamically adjusted so that the internal temperature never exceeds 5 °C .

Step 5: Reaction Maturation Once dosing is complete, stir the mixture at 0 °C for 30 minutes. Subsequently, disable the cooling jacket and allow the reaction to naturally warm to room temperature (approx. 20–25 °C). Self-Validation Check: Pull an aliquot for LC-MS or TLC analysis. The reaction is complete when the starting material peak is completely consumed.

Step 6: Quench & Workup Re-cool the reactor to 0 °C. Quench the reaction by slowly adding saturated aqueous NH4Cl (approx. 3 volumes). Allow the biphasic mixture to settle, then separate the organic layer. Extract the aqueous layer once more with CH2Cl2. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

References

  • Title: WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors Source: Google Patents URL
  • Title: US9174986B2 - Tropomyosin-related kinase (Trk)

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 3-Formyl vs. 4-Formyl Piperidine Derivatives

Executive Summary Piperidine carbaldehydes are ubiquitous building blocks in pharmaceutical development and medicinal chemistry, frequently utilized to install amine-linked pharmacophores via reductive amination. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine carbaldehydes are ubiquitous building blocks in pharmaceutical development and medicinal chemistry, frequently utilized to install amine-linked pharmacophores via reductive amination. However, the regiochemistry of the formyl group—specifically whether it is located at the 3-position or the 4-position of the piperidine ring—drastically alters the molecule's reactivity, stability, and synthetic utility.

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical behaviors of 3-formyl and 4-formyl piperidine derivatives. By analyzing the structural and electronic causality behind their reactivity, this guide provides researchers with field-proven, self-validating protocols to optimize yields and preserve stereochemical integrity.

Structural and Electronic Causality

The divergent reactivity of these two scaffolds stems from the spatial relationship between the formyl group and the piperidine nitrogen (typically protected by a bulky group such as Boc or Cbz).

4-Formylpiperidine: Distal and Unhindered

In 4-formylpiperidine derivatives, the formyl group is located at the distal 4-position, heavily favoring an equatorial conformation to minimize 1,3-diaxial interactions.

  • Steric Profile: The functional group is spatially removed from the N-protecting group, allowing unhindered nucleophilic attack (e.g., following the Bürgi-Dunitz trajectory).

  • Electronic Profile: The inductive electron-withdrawing effect of the nitrogen atom is attenuated across three σ -bonds. Consequently, the α -proton is non-acidic, rendering the molecule configurationally stable and highly robust under standard basic or acidic conditions [1].

3-Formylpiperidine: Proximal and Labile

In 3-formylpiperidine derivatives, the formyl group is adjacent to the α -carbon relative to the nitrogen.

  • Steric Profile: The proximity to the N-protecting group introduces significant steric clashes during nucleophilic addition, often resulting in sluggish reaction kinetics.

  • Electronic Profile (The Epimerization Risk): The strong inductive polarization from the nearby nitrogen significantly lowers the pKa of the formyl α -proton. Under even mildly basic conditions (such as the presence of primary or secondary amines during reductive amination), chiral (S)

    • or (R) -3-formylpiperidines rapidly deprotonate to form a planar, achiral enolate intermediate. Subsequent reprotonation leads to rapid epimerization (racemization) [2].

    Epimerization S_Enantiomer (S)-3-Formylpiperidine Chiral Enolate Planar Enol / Enolate Achiral Intermediate S_Enantiomer->Enolate Base (-H+) Enolate->S_Enantiomer +H+ R_Enantiomer (R)-3-Formylpiperidine Chiral Enolate->R_Enantiomer +H+ R_Enantiomer->Enolate Base (-H+)

    Mechanism of base-catalyzed epimerization in chiral 3-formylpiperidines.

Quantitative Reactivity Comparison

To guide synthetic planning, the following table summarizes the empirical performance data of N-Boc-3-formylpiperidine versus N-Boc-4-formylpiperidine across standard transformations.

ParameterN-Boc-4-FormylpiperidineN-Boc-3-Formylpiperidine
Steric Hindrance Low (Equatorial preference)High (Proximity to N-Boc)
α -Proton Acidity Low (Stable)High (Prone to enolization)
Epimerization Risk NegligibleHigh (Rapid in basic media)
Reductive Amination Yield 85–95% (Standard conditions)40–65% (Prone to side reactions)
Preferred Reagents NaBH(OAc)₃, DCE, AcOHTi(OiPr)₄ neat, then NaBH₄
Wittig Olefination Yield >85% (Standard ylides)50–70% (Requires strict temp control)

Strategic Workflow Logic

The choice of synthetic conditions must be directly informed by the structural liabilities of the substrate. The decision tree below outlines the mechanistic logic for selecting appropriate reagents.

Reactivity Root Piperidine Carbaldehydes (N-Protected) Node3 3-Formylpiperidine (Proximal to N) Root->Node3 Node4 4-Formylpiperidine (Distal to N) Root->Node4 Steric3 High Steric Hindrance (Sluggish Addition) Node3->Steric3 Epimer3 High α-Proton Acidity (Rapid Epimerization) Node3->Epimer3 Steric4 Low Steric Hindrance (Rapid Addition) Node4->Steric4 Epimer4 Stable α-Proton (Configurationally Stable) Node4->Epimer4 Result3 Requires Lewis Acid (e.g., Ti(OiPr)4) to bypass enolization Steric3->Result3 Epimer3->Result3 Result4 Standard Conditions (e.g., NaBH(OAc)3, AcOH) Steric4->Result4 Epimer4->Result4

Reactivity logic tree dictating reagent selection for piperidine derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducible results, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Standard Reductive Amination of N-Boc-4-formylpiperidine

Because the 4-formyl derivative is stable and unhindered, standard mild hydride conditions are highly effective [1].

Causality: Acetic acid (AcOH) acts as a mild catalyst to accelerate iminium ion formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is a mild hydride source that selectively reduces the iminium intermediate over the starting aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-Boc-4-formylpiperidine (1.0 equiv) and the target amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial AcOH (1.2 equiv). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for 4–12 hours at room temperature.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). Use a ninhydrin stain to confirm the consumption of the starting amine, and a 2,4-DNPH stain to verify the absence of the starting aldehyde.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Epimerization-Suppressed Reductive Amination of Chiral N-Boc-3-formylpiperidine

Standard basic amine conditions will cause racemization of chiral 3-formyl substrates. To prevent this, a strong Lewis acid is used to drive rapid imine formation before enolization can occur [3].

Causality: Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as both a strong Lewis acid and a water scavenger. It rapidly coordinates the aldehyde oxygen, accelerating nucleophilic attack by the amine and instantly trapping the intermediate as a titanium-imine complex, effectively out-competing the base-catalyzed enolization pathway.

Step-by-Step Methodology:

  • Lewis Acid Activation: Combine chiral N-Boc-3-formylpiperidine (1.0 equiv), the target amine (1.0 equiv), and Ti(OiPr)₄ (2.0 equiv). Stir the mixture neat (or in a minimal amount of anhydrous THF if solid) for 8 hours at room temperature under nitrogen.

  • Reduction: Cool the mixture to 0 °C. Dilute with absolute ethanol (to 0.25 M), then add sodium borohydride (NaBH₄) (3.0 equiv) portion-wise. Stir for an additional 8 hours, allowing the reaction to warm to room temperature.

  • Quench: Quench by adding water (or aqueous ammonia) to precipitate TiO₂. Filter the resulting white slurry through a pad of Celite, washing thoroughly with EtOAc.

  • Self-Validation Checkpoint (Chiral HPLC): After standard aqueous workup and concentration, analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard. A successful protocol will validate an enantiomeric excess (ee) of >95%, confirming that the Ti(OiPr)₄ successfully bypassed the enolate intermediate.

References

  • Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Supplementary Information: General experimental procedure for Reductive Amination Source: The Royal Society of Chemistry (RSC) URL:[Link]

Comparative

Comparative Guide to Catalysts for Reactions Involving Substituted Piperidines

Introduction: The Enduring Significance of the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2][3][4] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile pharmacophore, influencing properties such as potency, selectivity, and bioavailability. The synthesis and functionalization of substituted piperidines are therefore critical endeavors in drug discovery and development. This guide provides a comparative analysis of catalytic systems for key transformations involving substituted piperidines, focusing on N-arylation, asymmetric hydrogenation, and C-H functionalization, offering field-proven insights and detailed experimental data to aid researchers in catalyst selection and methods development.

N-Arylation of Substituted Piperidines: A Tale of Two Metals

The formation of a C-N bond to introduce an aryl group onto the piperidine nitrogen is a transformative step in the synthesis of countless biologically active molecules. The two dominant catalytic methodologies for this purpose are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[5][6]

Comparative Analysis: Palladium vs. Copper

While both methods are effective, they offer distinct advantages and disadvantages that make them suitable for different applications.[6][7] Palladium-catalyzed systems are often favored for their broad substrate scope and high efficiency at low catalyst loadings, whereas copper-based systems, while often requiring higher temperatures and longer reaction times, can be more cost-effective and sometimes offer complementary reactivity.[6][8]

A direct comparison for the N-arylation of a model substrate, 1-Boc-4-aminopiperidine, highlights these differences:

ParameterPalladium (Buchwald-Hartwig)Copper (Ullmann-type)Field Insights
Catalyst Loading 1-2 mol% [Pd₂(dba)₃ or Pd(OAc)₂]5-10 mol% [CuI]Palladium systems are generally more active, allowing for lower catalyst usage.[5]
Ligand Biarylphosphine (e.g., Xantphos, RuPhos)Diamine or Amino Acid (e.g., L-proline)Ligand choice is critical for both, but the development of bulky, electron-rich phosphine ligands has revolutionized Pd catalysis.[5][9]
Base Strong, non-nucleophilic (e.g., NaOtBu, LHMDS)Inorganic (e.g., K₂CO₃, Cs₂CO₃)The strong bases used in Pd catalysis can limit functional group tolerance (e.g., esters).[10]
Temperature 80-110 °C100-140 °CCopper-catalyzed reactions often require higher thermal energy to proceed efficiently.[6]
Reaction Time 2-12 hours12-24 hoursBuchwald-Hartwig reactions are typically faster.[5]
Aryl Halide Scope I, Br, Cl, OTfI, Br (Cl are less reactive)Palladium catalysts exhibit a broader scope for the aryl halide coupling partner.[5][11]
Typical Yield 70-95%60-85%Yields are highly substrate-dependent but often higher with optimized palladium systems.[5]
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing these reactions. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle.[11][12][13] The bulky, electron-rich phosphine ligands are crucial as they promote both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the desired C-N bond.[9]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active L-Pd(0) OA_Complex Ar-Pd(II)(L)-X Pd(0)L->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(L)(Amine)]+X- OA_Complex->Amine_Complex Ligand Exchange (Amine) Amido_Complex Ar-Pd(II)(L)-NR2 Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L Reductive Elimination Product Ar-NR2 Amido_Complex->Product Asymmetric_Hydrogenation_Workflow cluster_workflow Catalyst Screening Workflow start Define Substrate (Pyridinium Salt) catalyst_selection Select Catalysts (Ir & Rh Precursors) & Ligand Library start->catalyst_selection reaction_setup Parallel Reaction Setup (High-Pressure Vials) catalyst_selection->reaction_setup hydrogenation Hydrogenation (Vary P, T, Solvent) reaction_setup->hydrogenation analysis Analysis (Chiral HPLC/GC for ee) hydrogenation->analysis optimization Optimization of Lead Catalyst analysis->optimization scaleup Scale-up Synthesis optimization->scaleup

Caption: Experimental workflow for asymmetric hydrogenation.

Gold Standard Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is representative of modern methods for producing highly enantioenriched piperidine derivatives. [14][15] Materials:

  • N-Benzyl-2-arylpyridinium bromide (1.0 equiv)

  • [{Ir(COD)Cl}₂] (0.5 mol%)

  • (R)-MeO-BoQPhos or other suitable chiral ligand (1.1 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or THF)

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [{Ir(COD)Cl}₂] and the chiral ligand to a vial. Add anhydrous, degassed solvent and stir for 20-30 minutes to form the active catalyst.

  • Reaction Setup: In a separate vial, dissolve the pyridinium salt substrate in the same degassed solvent.

  • Hydrogenation: Transfer the substrate solution and the catalyst solution to the high-pressure reactor vessel inside the glovebox. Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Execution: Purge the reactor with hydrogen gas (3 cycles). Pressurize the reactor to the desired pressure (e.g., 50-100 atm) and stir at the desired temperature (e.g., 25-50 °C) for 12-24 hours.

  • Work-up: After the reaction, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Analysis & Purification: Determine the enantiomeric excess (ee) of the crude product using chiral HPLC. Purify the product by flash column chromatography.

Emerging Frontiers: Catalytic C-H Functionalization

Directly converting C-H bonds on the piperidine ring into new C-C or C-heteroatom bonds is a powerful strategy that minimizes the need for pre-functionalized starting materials. [16][17]Photoredox catalysis has emerged as a particularly mild and effective method for this purpose. [2][18]

Comparative Overview of C-H Functionalization Strategies
MethodCatalystPosition SelectivityKey Features & Insights
Photoredox Catalysis Ir(ppy)₃ or Ru(bpy)₃²⁺α to NitrogenProceeds via single-electron transfer to form an α-amino radical. Highly effective for coupling with electron-deficient arenes and other partners. [2][17][18]
Palladium-Catalyzed C-H Arylation Pd(OAc)₂ / Ligandβ or γ (directing group dependent)Often requires a directing group on the nitrogen to achieve selectivity for distal positions. Can provide access to substitution patterns not easily achieved by other means. [19]
Deprotonation/Trapping s-BuLi/Sparteineα to NitrogenClassic organometallic approach. Can be rendered catalytic and asymmetric. Subsequent transmetalation to zinc allows for Negishi-type cross-coupling. [20][21]
Gold Standard Protocol: Photoredox-Catalyzed α-C–H Arylation

This protocol illustrates a modern approach to forge a C-C bond directly at the α-position of the piperidine nitrogen. [18] Materials:

  • N-Aryl piperidine (1.0 equiv)

  • Electron-deficient cyanoarene (e.g., 1,4-dicyanobenzene) (1.5 equiv)

  • fac-Ir(ppy)₃ (1-2 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • Reaction Setup: To a reaction vial, add the N-aryl piperidine, the cyanoarene, fac-Ir(ppy)₃, and the base. Add the degassed solvent.

  • Execution: Stir the mixture and irradiate with a blue LED lamp. Maintain a consistent distance and temperature (often using a fan for cooling). Monitor the reaction by LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent and wash with water to remove the base and any water-soluble byproducts.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the α-arylated piperidine product.

Conclusion

The catalytic toolkit available to researchers working with substituted piperidines is both powerful and diverse. Palladium-catalyzed Buchwald-Hartwig amination remains a highly reliable and versatile method for N-arylation, while advances in iridium- and rhodium-catalyzed asymmetric hydrogenation provide unparalleled access to chiral piperidines with high enantiopurity. Furthermore, the advent of methods like photoredox catalysis is opening new avenues for direct C-H functionalization, streamlining synthetic routes and enabling the exploration of novel chemical space. By understanding the comparative strengths, mechanisms, and practical considerations of these catalytic systems, scientists can make more informed decisions, accelerating the discovery and development of next-generation pharmaceuticals.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

  • Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. [Link]

  • Kita, Y., et al. (2014). Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. Chemistry Letters. [Link]

  • Li, W., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemistry of Heterocyclic Compounds. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

  • Wang, D., et al. (2026, March 1). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. [Link]

  • Yang, Z., et al. (2024). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. RSC Publishing. [Link]

  • Pitre, S. P., & MacMillan, D. W. C. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. [Link]

  • Zhang, Z., et al. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters. [Link]

  • D’Agostino, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2017). ResearchGate. [Link]

  • Zhang, Z., & Li, C. J. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. [Link]

  • Glorius, F., et al. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois Chemistry. [Link]

  • Rovis, T., et al. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

  • Zhang, X., et al. (2014). Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Cyclic Imines: A Highly Enantioselective Approach to Nicotine Derivatives. Journal of the American Chemical Society. [Link]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. [Link]

  • Daugulis, O., et al. (2015). Palladium-‐catalyzed β-‐Selective C(sp3)–H Arylation of N-‐Boc-‐Piperidines. Organic Syntheses. [Link]

  • O'Brien, P., et al. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [Link]

  • Kunz, K., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Coldham, I., et al. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters. [Link]

  • Campos, K. R., et al. (2022). Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines. PMC. [Link]

  • Jacobsen, E. N., et al. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. (2011). ResearchGate. [Link]

  • Krska, S. W., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. [Link]

  • Ananikov, V. P. (2012). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics. [Link]

  • Tilloy, S., et al. (2013). Uncommon perspectives in palladium- and copper-catalysed arylation and heteroarylation of terminal alkynes following Heck or Sonogashira protocols: Interactions copper/ligand, formation of diynes, reaction and processes in ionic liquids. Comptes Rendus Chimie. [Link]

  • May, S. A., & Ley, S. V. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. This process is grounded in the principle of "cradle-to-grave" management of hazardous materials, as mandated by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA).[1]

Hazard Identification and Risk Assessment: Understanding the Compound

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate (CAS No. 512822-18-3) is a compound that requires careful handling due to its specific hazard profile.[2]

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Aquatic Hazard: Very toxic to aquatic life.[2]

These classifications necessitate that this compound be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][4]

Chemical and Physical Properties Relevant to Disposal

A summary of the key physical and chemical properties of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate is provided below. These properties inform the selection of appropriate storage containers and disposal methods.

PropertyValueSource
Molecular Formula C12H21NO3PubChem[2]
Molecular Weight 227.30 g/mol PubChem[2]
Appearance Colorless liquidAChemBlock[5]
Storage Temperature Inert atmosphere, store in freezer, under -20°CSigma-Aldrich[6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate waste.

Proper waste segregation is the foundation of a safe and compliant disposal program.

  • Designated Waste Container: Immediately upon generation, all waste containing tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate, including neat compound, solutions, and contaminated materials (e.g., gloves, absorbent paper), must be placed in a dedicated, leak-proof hazardous waste container.[7]

  • Container Compatibility: The container must be chemically compatible with the compound. High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable. Avoid using metal containers for liquid waste to prevent potential reactions.[7]

  • Solid vs. Liquid Waste: While it is a liquid, any solid materials contaminated with it, such as absorbent pads or personal protective equipment (PPE), should also be collected as solid chemical waste in a designated, properly labeled container.[7]

Accurate and complete labeling is a critical compliance requirement.

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The full chemical name: "tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate".

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The name of the principal investigator or laboratory group.

  • Hazard Pictograms: The label should also display the appropriate GHS pictograms corresponding to the hazards identified in Section 1.

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Container Management: Keep the waste container tightly closed at all times, except when adding waste.[8]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a spill.

  • Accumulation Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely toxic (P-listed) waste.[8]

Disposal of hazardous waste must be handled by a licensed and approved waste disposal facility.

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for a designated period (often up to 90 or 180 days, depending on your facility's generator status), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[7]

  • Manifesting: For transport off-site, a hazardous waste manifest is required to track the waste from your facility to its final destination.[9] Your EHS department will typically handle this documentation.

Emergency Procedures for Spills and Exposures

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10]

    • Inhalation: Move the affected person to fresh air.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[11]

  • Spill Cleanup:

    • Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[12] Place the absorbed material into a sealed, labeled hazardous waste container.

    • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[12] Do not attempt to clean up a large spill without proper training and personal protective equipment.

    • Ventilation: Ensure adequate ventilation during cleanup.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Waste Vendor start Waste Generation segregate Segregate into Compatible, Labeled Hazardous Waste Container start->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store spill Spill or Exposure? store->spill emergency Follow Emergency Procedures (Section 4) spill->emergency Yes full Container Full or Time Limit Reached? spill->full No full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes pickup EHS Collects Waste transport Transport to Licensed Waste Disposal Facility pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Caption: Disposal workflow for tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Tert-butyl 4-formyl-3-methylpiperidine-1-carboxyl
  • tert-butyl 3-formyl-3-(methoxymethyl)
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. GAIACA.
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. Environmental Marketing Services.
  • Hazardous Waste and Disposal Considerations - American Chemical Society. American Chemical Society.
  • tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 - Sigma-Aldrich. Sigma-Aldrich.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. US EPA.
  • SDS US - Boehringer Ingelheim. Boehringer Ingelheim.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. University of Pennsylvania.
  • (S)-tert-Butyl 3-formylpiperidine-1-carboxylate 95% | CAS: 1008562-87-5 | AChemBlock. AChemBlock.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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